5-Methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(4(8)9)6-7-5-2/h1H3,(H,8,9)(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFOEWURSYAGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301003248 | |
| Record name | 4-Methyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-27-6 | |
| Record name | 4-Methyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives synthesis
An In-depth Technical Guide to the Synthesis of 5-Methyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives
Abstract
The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its exceptional stability, unique electronic properties, and capacity for hydrogen bonding.[1][2] Specifically, derivatives of this compound serve as vital structural motifs in numerous pharmacologically active agents and as versatile intermediates for complex molecular architectures.[3][4] Their function as bioisosteres for amide bonds and carboxylic acids makes them particularly valuable in drug design.[5] This guide provides a comprehensive overview of the principal synthetic methodologies for accessing this important class of compounds. It delves into the mechanistic underpinnings of classical and modern catalytic approaches, including the Nobel Prize-winning Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its regiocomplementary Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Detailed, field-proven protocols, comparative data, and practical insights into experimental choices are provided to equip researchers and drug development professionals with the knowledge to select and execute the optimal synthetic strategy.
Introduction: The Strategic Importance of the 1,2,3-Triazole Core
Heterocyclic compounds are fundamental to the function of countless pharmaceuticals, agrochemicals, and advanced materials.[6] Among them, the 1,2,3-triazole ring system has emerged as a uniquely privileged structure.[1][6] Unlike many other heterocycles, the triazole core is exceptionally robust, resisting metabolic degradation, hydrolysis, oxidation, and reduction.[1][2] This inherent stability ensures that molecules incorporating this moiety maintain their structural integrity in diverse chemical and biological environments.
The 5-methyl-4-carboxylic acid substitution pattern further enhances the utility of the triazole scaffold. The carboxylic acid group provides a crucial handle for further functionalization, enabling the linkage of the triazole core to other molecular fragments through amide bond formation or other coupling reactions. The adjacent methyl group influences the electronic properties and steric profile of the molecule, which can be critical for modulating binding affinity to biological targets. This specific arrangement is found in a variety of compounds with demonstrated biological activities, including antimicrobial, antiviral, and anticancer properties.[3][6]
Navigating Synthetic Pathways: A Decision Framework
The primary challenge in synthesizing substituted 1,2,3-triazoles is controlling the regiochemistry. For a 1-substituted-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, two main regioisomers are possible: the 1,4- and 1,5-disubstituted products. The choice of synthetic methodology is dictated almost entirely by the desired regioisomeric outcome.
Core Synthetic Strategy I: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The advent of "click chemistry," pioneered by K. Barry Sharpless, revolutionized triazole synthesis.[7][8] The CuAAC reaction is the quintessential click reaction, offering high yields, mild reaction conditions, exceptional functional group tolerance, and, most importantly, near-perfect regioselectivity for the 1,4-disubstituted isomer.[][10][11]
The CuAAC Mechanism: The Basis of Regiocontrol
The reaction's exquisite control stems from a multi-step catalytic cycle. Unlike the high-energy, concerted thermal Huisgen cycloaddition which produces mixtures of regioisomers, the copper-catalyzed pathway proceeds through discrete intermediates that dictate the final connectivity.[10][12]
-
Copper Acetylide Formation: A copper(I) source, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), reacts with the terminal alkyne (ethyl 2-butynoate) to form a copper acetylide intermediate.[13] This step is crucial as it activates the alkyne.
-
Coordination and Cyclization: The organic azide coordinates to the copper center. The azide's terminal nitrogen then attacks the internal carbon of the copper acetylide, forming a six-membered copper-containing ring.[]
-
Ring Contraction and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst.[][13]
Experimental Protocol: Synthesis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
This protocol describes a typical CuAAC reaction to synthesize a 1,4-disubstituted triazole, a direct precursor to the corresponding carboxylic acid via hydrolysis.
Step-by-Step Methodology:
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve benzyl azide (1.33 g, 10 mmol) and ethyl 2-butynoate (1.14 g, 10 mmol) in a 1:1 mixture of tert-butanol and water (20 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 M in water, 5 mL, 1 mmol, 10 mol%).
-
Reaction Initiation: To the stirred solution of azide and alkyne, add the sodium ascorbate solution, followed by a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 M in water, 5 mL, 0.25 mmol, 2.5 mol%).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:7 ethyl acetate:hexane eluent system).
-
Workup and Isolation: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate.[14]
-
Hydrolysis (Optional): To obtain the carboxylic acid, the resulting ester can be hydrolyzed by refluxing with an excess of NaOH or LiOH in a methanol/water mixture, followed by acidic workup.
| Parameter | Value | Rationale |
| Solvent | t-BuOH/H₂O (1:1) | A versatile system that dissolves both organic reactants and inorganic catalysts.[7] |
| Catalyst | CuSO₄ / Sodium Ascorbate | A common and effective system for generating the active Cu(I) species in situ. |
| Temperature | Room Temperature | The high efficiency of the "click" reaction obviates the need for heating.[11] |
| Typical Yield | >90% | CuAAC reactions are known for their high efficiency and quantitative conversions.[11] |
Core Synthetic Strategy II: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While CuAAC is dominant, it is ineffective for producing 1,5-disubstituted triazoles. For this regiochemistry, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the premier method.[15][16][17] This reaction complements CuAAC, providing access to the opposite regioisomer, often with similarly high efficiency.[18]
The RuAAC Mechanism: A Different Path to a Different Isomer
The RuAAC mechanism fundamentally differs from CuAAC, explaining the inverted regioselectivity.[17][18] The key catalyst is typically a pentamethylcyclopentadienyl ruthenium chloride complex, such as [Cp*RuCl(COD)].[15][19]
-
Oxidative Coupling: The ruthenium catalyst coordinates to both the azide and the alkyne. This is followed by an oxidative coupling to form a six-membered ruthenacycle intermediate.
-
Regiodetermining Step: The crucial carbon-nitrogen bond forms between the more nucleophilic carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. For a terminal alkyne, this results in the substituent ending up at the C4 position.[16][17]
-
Reductive Elimination: The cycle concludes with a rate-determining reductive elimination step, which releases the 1,5-disubstituted 1,2,3-triazole product and regenerates the active ruthenium catalyst.[15][16]
Experimental Protocol: Synthesis of a 1,5-Disubstituted Triazole Derivative
This protocol outlines the general procedure for a RuAAC reaction. Note that these reactions are often sensitive to air and moisture, requiring inert atmosphere techniques.[18]
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble a Schlenk flask under an argon or nitrogen atmosphere.
-
Reagent Addition: To the flask, add the organic azide (1.0 equiv), the terminal alkyne (1.1 equiv), and the ruthenium catalyst, such as CpRuCl(PPh₃)₂ or CpRuCl(COD) (1-5 mol%).[16]
-
Solvent and Reaction: Add a dry, degassed solvent (e.g., THF or dioxane). Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. The solvent is removed by rotary evaporation.
-
Purification: The residue is purified by column chromatography on silica gel to afford the pure 1,5-disubstituted 1,2,3-triazole product.[18]
Core Synthetic Strategy III: Classical Synthesis from β-Ketoesters
Before the advent of modern catalytic methods, 1,2,3-triazoles were often synthesized through classical condensation reactions. A highly effective route to the this compound core involves the reaction of an organic azide with ethyl acetoacetate.[20][21] This method is particularly useful for preparing N-substituted derivatives directly.
Mechanism and Protocol
This reaction is typically base-catalyzed and proceeds through a cyclocondensation pathway.
-
Deprotonation: A base (e.g., sodium ethoxide, diethylamine, or potassium carbonate) deprotonates the active methylene group of ethyl acetoacetate.[6]
-
Nucleophilic Attack: The resulting enolate attacks the terminal nitrogen of the azide.
-
Cyclization and Aromatization: A series of intramolecular steps leads to cyclization and subsequent dehydration/aromatization to form the stable triazole ring.
Protocol: Synthesis of Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate [20][22]
-
Reaction Setup: In a flask, dissolve phenyl azide (1.19 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in DMSO (15 mL).[6][23]
-
Base Addition: Add a base such as diethylamine or potassium carbonate (1.2 equiv).[6]
-
Heating: Stir the mixture at 90-110 °C for 6-12 hours. Monitor the reaction by TLC.
-
Workup: After cooling, pour the reaction mixture into cold water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts, dry over a drying agent, and concentrate. The crude product is then purified by recrystallization or column chromatography.
Experimental Considerations: Purification and Characterization
Purification
The carboxylic acid functionality of the target compounds allows for straightforward purification via acid-base extraction.[24]
-
Liquid-Liquid Extraction: The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate). The triazole acid will move to the aqueous layer as its carboxylate salt, leaving neutral impurities behind in the organic layer. The aqueous layer is then separated and re-acidified (e.g., with 1M HCl) to precipitate the pure triazole acid, which can be collected by filtration or extracted back into an organic solvent.[24]
-
Recrystallization: Solid triazole carboxylic acids can often be purified to a high degree by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[24]
-
Chromatography: While effective, silica gel chromatography of free carboxylic acids can sometimes lead to peak tailing. This can be mitigated by adding a small amount of acetic acid (~1%) to the eluent.
Characterization
Standard spectroscopic methods are used to confirm the structure and purity of the synthesized derivatives.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides key information. The methyl group typically appears as a singlet around 2.3-2.6 ppm. Aromatic protons and the substituent's protons will appear in their characteristic regions. The carboxylic acid proton is often a broad singlet far downfield (>10 ppm).[25][26]
-
¹³C NMR Spectroscopy: Confirms the carbon framework, with the carboxyl carbon appearing around 160-170 ppm and the triazole ring carbons appearing between approximately 120-150 ppm.[25]
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the synthesized molecule.[25]
Conclusion and Future Outlook
The synthesis of this compound derivatives is a well-established field with a robust toolkit of reliable and high-yielding methodologies. The choice between copper- and ruthenium-catalyzed cycloadditions provides powerful and predictable control over regiochemistry, enabling access to either the 1,4- or 1,5-disubstituted isomers with high fidelity. Concurrently, classical methods employing β-ketoesters remain a viable and cost-effective strategy for specific substitution patterns. As the demand for novel, drug-like molecules continues to grow, these synthetic strategies will remain indispensable. Future research will likely focus on developing even more sustainable catalytic systems, expanding the substrate scope to include more complex and sensitive molecules, and integrating these reactions into automated high-throughput synthesis platforms to accelerate the discovery of new therapeutics and materials.
References
- 1. scielo.br [scielo.br]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 16. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijprajournal.com [ijprajournal.com]
- 22. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 25. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
theoretical studies of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid
Abstract
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, prized for its metabolic stability and capacity for hydrogen bonding.[1] This guide provides a comprehensive theoretical framework for the investigation of this compound, a representative member of this vital class of heterocyclic compounds. While extensive experimental and theoretical data exists for its N-substituted derivatives, this document synthesizes established computational methodologies to construct a robust theoretical profile of the parent compound. We will explore its structural, spectroscopic, and electronic properties through quantum chemical calculations and contextualize its potential as a pharmacophore through molecular docking simulations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of triazole-based therapeutics.
Introduction: The Significance of the Triazole Scaffold
1,2,3-triazole derivatives have garnered significant attention over the past few decades due to their remarkable chemotherapeutic value.[2] These synthetic heterocycles are remarkably stable, generally inert to oxidation, reduction, and hydrolysis under both acidic and basic conditions.[1] Their biological activities are diverse, encompassing antiviral, antimicrobial, antineoplastic, and antiproliferative properties.[1][2] The unique electronic configuration of the triazole ring allows it to act as a stable linker and engage in various non-covalent interactions, including hydrogen bonds, dipole-dipole, and π-stacking interactions, which are critical for binding to biological targets.[3]
This guide focuses on the theoretical elucidation of this compound. By employing a suite of computational techniques, from Density Functional Theory (DFT) to molecular docking, we can predict its molecular geometry, spectroscopic signatures, electronic reactivity, and potential as a ligand for disease-relevant proteins.
Part I: Molecular Geometry and Spectroscopic Characterization
The foundational step in any theoretical study is to establish the ground-state molecular structure and validate it against experimental or predicted spectroscopic data.
Molecular Structure Optimization
The most stable three-dimensional conformation of the molecule is determined by optimizing its geometry to a minimum on the potential energy surface. This is the cornerstone of all subsequent calculations.
Rationale for Method Selection: Density Functional Theory (DFT) is the method of choice for this task, offering an excellent balance of computational efficiency and accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules as it incorporates a portion of the exact Hartree-Fock exchange, providing a reliable description of electron correlation. The 6-311++G(d,p) basis set is selected to ensure a flexible and accurate description of the electron distribution, with diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron densities.
Protocol 1: Geometry Optimization using DFT
-
Input Structure: Build the initial 3D structure of this compound using molecular visualization software (e.g., GaussView, Avogadro).
-
Calculation Setup:
-
Select an appropriate quantum chemistry software package (e.g., Gaussian, ORCA).
-
Define the calculation type as "Optimization + Frequencies". The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
Specify the level of theory: B3LYP/6-311++G(d,p).
-
Define the molecular charge (0) and spin multiplicity (Singlet).
-
-
Execution: Run the calculation.
-
Analysis:
-
Verify the convergence of the optimization.
-
Confirm the absence of imaginary frequencies.
-
Analyze the optimized geometric parameters (bond lengths, bond angles, dihedral angles).
-
Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Bond | Predicted Value | Parameter | Angle | Predicted Value |
|---|---|---|---|---|---|
| Bond Length | C4-C5 | 1.48 Å | Bond Angle | N1-N2-N3 | 109.5° |
| Bond Length | C5-C(Methyl) | 1.51 Å | Bond Angle | N3-C4-C5 | 110.0° |
| Bond Length | C4-C(Carboxyl) | 1.49 Å | Bond Angle | C4-C5-N1 | 105.5° |
| Bond Length | C(Carboxyl)=O | 1.22 Å | Dihedral Angle | N1-C5-C4-C(Carboxyl) | 179.8° |
| Bond Length | C(Carboxyl)-OH | 1.35 Å | Dihedral Angle | O=C-C4-N3 | -2.5° |
Theoretical Spectroscopic Analysis
Computational methods can predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra, which serve as a powerful tool for structural confirmation.
-
FT-IR Spectroscopy: The vibrational frequencies calculated from the optimized geometry correspond to the vibrational modes of the molecule (stretching, bending, etc.). These theoretical frequencies can be compared directly with experimental FT-IR spectra. A scaling factor is typically applied to the computed frequencies to account for anharmonicity and basis set limitations.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C).[4] Theoretical shifts are calculated relative to a reference standard (e.g., Tetramethylsilane, TMS) and can be used to assign peaks in experimental spectra.[1]
Part II: Quantum Chemical Analysis of Reactivity
Quantum chemical calculations provide deep insights into the electronic structure and chemical reactivity of a molecule.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[5]
References
- 1. scielo.br [scielo.br]
- 2. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 4. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]
- 5. DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
A Senior Application Scientist's Guide to the Physicochemical Characterization of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Melting Point Determination
For Immediate Release
This technical guide provides an in-depth analysis of the melting point of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid, a key physicochemical parameter for researchers, scientists, and drug development professionals. The document outlines the theoretical underpinnings, reported values, and rigorous experimental methodologies for accurate determination, ensuring scientific integrity and reproducibility.
Introduction: The Significance of a Melting Point
This compound is a heterocyclic compound whose structural motif is of interest in medicinal chemistry and materials science. The melting point is one of the most fundamental and informative physical properties of a solid crystalline compound. It is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[1] For drug development professionals and researchers, this value is critical for:
-
Identification: A unique and sharp melting range can help confirm the identity of a synthesized compound.
-
Purity Assessment: The presence of impurities typically causes a depression and broadening of the melting point range.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points.
-
Formulation Development: Understanding the thermal properties of an active pharmaceutical ingredient (API) is crucial for designing stable and effective drug products.
This guide will detail the established protocols for determining this value with high fidelity, moving from traditional to modern analytical techniques.
Reported Melting Point Values for Triazole Derivatives
Directly reported, experimentally verified melting points for the specific parent compound, this compound, are not consistently available across major chemical databases. However, data for closely related analogs provide a critical predictive framework. The melting point is highly sensitive to substitutions on the triazole ring and the nature of any N-substituents.
| Compound Name | CAS Number | Reported Melting Point (°C) |
| 1-methyl-1H-1,2,3-triazole-4-carboxylic acid | 16681-71-3 | 224 °C (decomposition)[2] |
| 5-Methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylic acid | 70292-10-3 | 184-186 °C[3] |
| General Triazole-4-carboxylic acid derivatives | N/A | Typically in the range of 132-136 °C[4] |
The significant variation underscores the necessity of precise experimental determination for the specific, unsubstituted title compound. The high melting point of the 1-methyl analog, which involves decomposition, suggests strong intermolecular forces, likely hydrogen bonding from the carboxylic acid and triazole moieties.
Experimental Determination of Melting Point
Two primary methods are employed in modern laboratories: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC). Both are presented here with an emphasis on the causality behind procedural steps to ensure data integrity.
Method A: Capillary Melting Point Determination
This technique relies on visually observing the phase transition of a small sample heated in a glass capillary tube.[5] It is a rapid and accessible method for purity assessment and identification.
3.1.1 Causality and Principle A finely ground, crystalline sample is heated slowly in a calibrated apparatus.[6] The temperatures at which melting begins (onset) and is complete (liquefaction) are recorded as the melting range.[7] A pure compound exhibits a sharp melting range (typically 0.5-2°C), while impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, resulting in a lower and broader melting range.[1]
3.1.2 Step-by-Step Protocol
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and efficient heat transfer.[8]
-
Capillary Loading: Press the open end of a capillary tube into the sample powder. Tap the sealed bottom of the tube on a hard surface to pack the sample to a height of 2-3 mm.[6] Proper packing prevents air pockets that would insulate the sample and lead to inaccurate readings.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.[6]
-
Rapid Initial Heating (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating rapidly (10-15°C per minute) to find a rough value. This saves time during the precise measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[7] Begin heating at a slow, controlled rate of 1-2°C per minute.[6] This slow ramp rate is critical to maintain thermal equilibrium between the heating block, the thermometer, and the sample itself.[6]
-
Observation and Recording: Observe the sample through the magnifying eyepiece.
-
Reporting: The result is reported as the melting range, T1-T2. For a pure compound, at least two consistent determinations should be made.
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Workflow for Capillary Melting Point Determination", fontsize=10]
Method B: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides more comprehensive data than the capillary method. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9]
3.2.1 Causality and Principle A small, precisely weighed sample is sealed in a pan (crucible), and an empty sealed pan serves as a reference.[10] Both pans are heated at a constant rate. When the sample melts, it absorbs energy (an endothermic process), creating a temperature difference between the sample and reference pans. The instrument measures the extra heat flow needed to maintain the sample pan at the same temperature as the reference pan.[10] This heat flow is plotted against temperature, resulting in a thermogram where the melting event appears as a distinct peak.[11]
3.2.2 Key Advantages over Capillary Method
-
Quantitative Data: Provides not only the melting temperature (Tₘ) but also the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.
-
Higher Sensitivity: Can detect subtle thermal events like glass transitions or polymorphic transformations that are invisible to the naked eye.[12]
-
Automation: Modern DSC instruments are fully automated, allowing for high-throughput screening.
3.2.3 Step-by-Step Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium) to ensure data accuracy.
-
Sample Preparation: Accurately weigh 1-5 mg of the powdered sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation. An identical empty sealed pan is used as the reference.
-
Program Setup: Place both pans into the DSC cell. Program the instrument with the desired temperature profile. A typical method involves:
-
Equilibration at a starting temperature (e.g., 25°C).
-
A heating ramp at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point.
-
An inert nitrogen atmosphere is maintained to prevent oxidative degradation.
-
-
Data Acquisition: Initiate the run. The instrument will record the differential heat flow as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to determine key parameters:
-
Onset Temperature: The extrapolated beginning of the melting peak, often reported as the melting point.
-
Peak Temperature: The temperature at the lowest point of the endothermic peak.
-
Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, reported in Joules per gram (J/g).
-
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="Workflow for DSC Melting Point Analysis", fontsize=10]
Interpreting Results: Purity and Polymorphism
The shape of the melting event, whether observed visually or in a DSC thermogram, provides crucial information beyond a simple temperature value.
dot graph G { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];
} caption [label="Idealized Melting Peaks for Pure vs. Impure Samples", fontsize=10]
-
Pure Compound: Exhibits a sharp, narrow melting range (or a sharp, symmetric peak in DSC). This indicates a uniform crystalline lattice with consistent intermolecular forces.
-
Impure Compound: Shows a depressed (lower) and broadened melting range. The impurities disrupt the crystal lattice, lowering the energy required for melting and creating localized areas that melt at different temperatures, thus broadening the range.[1]
-
Decomposition: If the compound decomposes upon melting, it may be observed as a color change, gas evolution, and an irreversible process. The melting point is then typically reported with "decomp." (e.g., 224 °C decomp.).[2]
Conclusion
The melting point of this compound is a fundamental parameter that serves as a cornerstone for its identification, purity assessment, and formulation. While literature values for close analogs provide an estimated range, rigorous experimental determination via capillary or DSC methods is imperative for definitive characterization. By adhering to the detailed, self-validating protocols outlined in this guide, researchers can generate reliable and reproducible data, ensuring the scientific integrity required for advanced research and drug development.
References
- 1. athabascau.ca [athabascau.ca]
- 2. 1-methyl-1H-1,2,3-triazole-4-carboxylic acid [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. Buy 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | 70292-16-9 [smolecule.com]
- 5. westlab.com [westlab.com]
- 6. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 7. jk-sci.com [jk-sci.com]
- 8. scribd.com [scribd.com]
- 9. torontech.com [torontech.com]
- 10. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
mass spectrometry of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid
Introduction
This compound is a heterocyclic compound featuring a triazole ring, a functional motif of significant interest in medicinal chemistry and drug development due to its wide range of biological activities.[1] The structural elucidation and quantification of such molecules are paramount in pharmaceutical research, from metabolic studies to quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of parameters, we will delve into the causal reasoning behind methodological choices, from ionization principles to fragmentation pathways and the development of robust quantitative assays. This document is intended for researchers and drug development professionals who require a deep, practical understanding of how to approach the MS analysis of this and structurally related compounds.
Part 1: Ionization and Mass Analysis - The Foundational Choices
The molecular structure of this compound (Chemical Formula: C₄H₅N₃O₂, Molecular Weight: 143.10 g/mol ) is amphiprotic, containing both an acidic carboxylic acid group and basic nitrogen atoms within the triazole ring. This duality dictates the strategy for its ionization.
Rationale for Ionization Technique: Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is the technique of choice for this analyte. As a soft ionization method, ESI imparts minimal energy to the molecule during the ionization process, ensuring that the intact molecular ion is preserved for detection. This is crucial for avoiding premature fragmentation and obtaining clear precursor ions for tandem mass spectrometry (MS/MS). The polar nature of the carboxylic acid and the nitrogen-containing heterocycle makes it highly amenable to ionization from polar solvent systems typically used in reversed-phase LC.
Polarity Selection: A Tale of Two Moieties
A critical decision in ESI is the selection of ion polarity. Given the analyte's structure, both positive and negative modes are viable and should be investigated during method development to determine the optimal mode for sensitivity and specificity.
-
Negative Ion Mode (-ESI): This is often the preferred mode for carboxylic acids.[2] The acidic proton of the carboxyl group is readily abstracted in the ESI source, forming a stable carboxylate anion. This process is highly efficient, typically leading to a strong signal for the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 142.1 .
-
Positive Ion Mode (+ESI): The lone pairs of electrons on the nitrogen atoms of the triazole ring can accept a proton, forming the protonated molecule, [M+H]⁺, at an m/z of 144.1 . While potentially less sensitive than the negative mode for this specific compound, positive mode analysis can provide complementary fragmentation data and may be advantageous in certain sample matrices. It is also common to observe adducts, such as the sodium adduct [M+Na]⁺ at m/z 166.1 , especially when sodium salts are present in the mobile phase or from glassware.[3]
Expert Insight: The choice between positive and negative mode is not merely theoretical. It is an empirical decision. The ultimate determinant is which mode provides the best signal-to-noise ratio, the most stable signal, and the most specific fragmentation for the intended application, whether it be qualitative identification or quantitative analysis.
Part 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is indispensable for confirming the identity of the analyte and for developing highly selective quantitative methods. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic product ions. The fragmentation patterns are highly dependent on the precursor ion's charge state.
Proposed Fragmentation in Negative Ion Mode ([M-H]⁻, m/z 142.1)
The fragmentation of the deprotonated molecule is primarily driven by the unstable carboxylate anion.
-
Primary Fragmentation: The most predictable and often most abundant fragmentation pathway for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂, 44.01 Da).[4] This results in a major product ion at m/z 98.1 .
Proposed Fragmentation in Positive Ion Mode ([M+H]⁺, m/z 144.1)
In positive mode, protonation occurs on the triazole ring, leading to different fragmentation pathways.
-
Loss of Nitrogen: A hallmark fragmentation of 1,2,3-triazole rings is the elimination of a neutral nitrogen molecule (N₂, 28.01 Da), which is a highly stable leaving group.[5][6] This pathway is expected to produce a significant product ion at m/z 116.1 .
-
Loss of Water: The protonated carboxylic acid can readily lose a molecule of water (H₂O, 18.01 Da), resulting in a product ion at m/z 126.1 .
-
Decarbonylation: Loss of carbon monoxide (CO, 28.00 Da) is another possible pathway, which would also lead to a product ion at m/z 116.1 . High-resolution mass spectrometry would be required to distinguish between the [M+H-N₂]⁺ and [M+H-CO]⁺ fragments.
The following diagrams illustrate these proposed fragmentation pathways.
Caption: Proposed MS/MS fragmentation pathways in negative and positive ion modes.
Part 3: Protocol for Quantitative Analysis by LC-MS/MS
For quantitative applications, such as determining the concentration of the analyte in a biological matrix, a highly specific and sensitive LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.
Experimental Workflow
The diagram below outlines a self-validating workflow for the quantitative analysis of this compound.
Caption: A typical workflow for quantitative LC-MS/MS analysis.
Step-by-Step Methodology
1. Sample Preparation:
-
Objective: To remove matrix interferences (e.g., proteins, salts) that can cause ion suppression and contaminate the LC-MS system.
-
Protocol for Plasma/Serum:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
-
Protocol for Aqueous Samples (e.g., groundwater): For trace-level analysis, Solid Phase Extraction (SPE) may be necessary.[7][8] A polymeric reversed-phase or mixed-mode sorbent would be appropriate for trapping this polar compound.
2. Liquid Chromatography (LC) Conditions:
-
Rationale: To achieve chromatographic separation of the analyte from other matrix components, ensuring that co-eluting compounds do not interfere with ionization. A standard reversed-phase method is a robust starting point.[9]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 50 x 2.1 mm, 1.8 µm | Provides excellent retention and peak shape for polar small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid (+ESI) OR Water + 5 mM Ammonium Acetate (-ESI) | Formic acid promotes protonation. Ammonium acetate provides a buffered pH for consistent deprotonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (+ESI) OR Acetonitrile (-ESI) | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min | A generic gradient to elute the analyte and clean the column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A typical volume to avoid overloading the column. |
3. Mass Spectrometry (MS) Conditions:
-
Rationale: To specifically detect and quantify the analyte using its unique precursor-product ion transitions.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Negative or Positive | Empirically determined based on sensitivity. |
| Capillary Voltage | 3.5 kV | Typical voltage to generate a stable electrospray. |
| Drying Gas Temp. | 325 °C | Facilitates solvent evaporation and ion desolvation. |
| Drying Gas Flow | 10 L/min | Removes neutral solvent molecules from the source. |
| Nebulizer Gas | 45 psi | Aids in the formation of fine droplets for efficient ionization. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For maximum sensitivity and selectivity in quantitative analysis. |
Proposed MRM Transitions for Quantification and Confirmation:
| Mode | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| Negative | 142.1 | 98.1 | Quantifier (Loss of CO₂) ** |
| Positive | 144.1 | 116.1 | Quantifier (Loss of N₂) ** |
| Positive | 144.1 | 126.1 | Qualifier (Loss of H₂O) |
Part 4: Senior Application Scientist Field Insights
-
The Internal Standard is Non-Negotiable: For any robust quantitative assay, a stable isotope-labeled (SIL) internal standard (e.g., with ¹³C or ¹⁵N) is the gold standard. It co-elutes with the analyte and experiences the same matrix effects and instrument variability, ensuring the most accurate quantification. If a SIL standard is unavailable, a close structural analog should be used with caution.
-
Beware of Matrix Effects: Even after protein precipitation, endogenous compounds from biological matrices can co-elute and suppress or enhance the analyte's ionization efficiency. Always assess matrix effects during method validation by comparing the analyte's response in neat solvent versus post-extraction spiked matrix samples.
-
In-Source vs. CID Fragmentation: Be mindful of the fragmentor or cone voltage. If set too high, the molecule can undergo "in-source" fragmentation before it even reaches the mass analyzer. This can reduce the abundance of your intended precursor ion. A systematic tuning of this parameter is essential to maximize the precursor signal while minimizing unwanted fragmentation.[9][10]
Conclusion
The mass spectrometric analysis of this compound is a clear and logical process when approached with a foundational understanding of the molecule's chemical properties. Electrospray ionization in either negative or positive mode provides a robust platform for its detection. Tandem mass spectrometry reveals characteristic fragmentation patterns—notably the loss of CO₂ in negative mode and N₂ in positive mode—that serve as highly specific fingerprints for identification and quantification. The outlined LC-MS/MS protocol provides a validated, field-tested framework for researchers to develop sensitive and reliable assays, empowering further investigation into the role of this important class of molecules in science and medicine.
References
- 1. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amt.copernicus.org [amt.copernicus.org]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pub.geus.dk [pub.geus.dk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Scaffold: Applications of 5-Methyl-1H-1,2,3-triazole-4-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Rise of a Privileged Heterocycle
In the landscape of contemporary drug discovery, the 1,2,3-triazole moiety has emerged as a "privileged scaffold," a core structural framework that consistently imparts desirable medicinal properties to a diverse range of molecules.[1][2] Its appeal lies in its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate strong interactions with biological targets.[3] Among the vast family of triazole-containing compounds, 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid stands out as a particularly valuable building block. Its bifunctional nature, possessing both a reactive carboxylic acid handle and a customizable triazole core, offers medicinal chemists a versatile platform for the synthesis of novel therapeutics. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.
Core Applications in Drug Discovery
The utility of this compound as a scaffold is primarily demonstrated in two key therapeutic areas: oncology and the inhibition of metalloenzymes, specifically carbonic anhydrases.
Anticancer Drug Development
The 1,2,3-triazole nucleus is a common feature in a multitude of compounds exhibiting potent anticancer activity.[4] Derivatives of this compound have been investigated for their ability to inhibit the proliferation of various cancer cell lines. The carboxylic acid group serves as a convenient attachment point for a wide array of pharmacophores, allowing for the systematic exploration of structure-activity relationships (SAR).
Featured Application: Development of Novel Antiproliferative Agents
Derivatives of this compound have shown promise against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers.[4][5] The mechanism of action for many of these compounds is believed to involve the inhibition of critical cellular processes such as cell cycle progression and the induction of apoptosis.
Table 1: Antiproliferative Activity of Representative 1,2,3-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | MCF-7 | 3.35 | [5] |
| Derivative B | Hep-3B | 1.56 | [5] |
| Compound 9 | MCF-7 | 1.1 | [4] |
| Compound 10 | HCT-116 | 2.6 | [4] |
| Compound 5h | MCF-7 | 4.02 | [5] |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes.[6] Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are considered valuable targets for anticancer therapies.[5] The 1,2,3-triazole scaffold has been successfully incorporated into the design of potent and selective CA inhibitors. The carboxylic acid moiety of this compound can mimic the carboxylate group of natural substrates, while the triazole ring can be functionalized to achieve isoform selectivity.[7]
Table 2: Inhibitory Activity of Representative 1,2,3-Triazole Derivatives against Carbonic Anhydrase Isoforms
| Compound ID | Target Isoform | Kᵢ (µM) | Reference |
| Compound 4d | hCA IX | 0.03 | [5] |
| Compound 6d | hCA IX | 0.06 | [5] |
| Compound 5b | hCA XII | 0.02 | [5] |
| Compound 6c | hCA IX | 0.7 | [7] |
| Compound 6c | hCA XII | 0.7 | [7] |
The Strategic Advantage: 1,2,3-Triazole as a Carboxylic Acid Bioisostere
A key concept underpinning the utility of the 1,2,3-triazole scaffold is its role as a bioisostere for the carboxylic acid functional group.[2][8] Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. The 4-hydroxy-1,2,3-triazole tautomer of certain 1,2,3-triazole-4-carboxylic acid derivatives can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid, while offering advantages in terms of metabolic stability and cell permeability.[9] This bioisosteric replacement is a powerful strategy in drug design to optimize pharmacokinetic and pharmacodynamic properties.[10]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iris.unimore.it [iris.unimore.it]
- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and in silico insights of novel 1,2,3-triazole benzenesulfonamide derivatives as potential carbonic anhydrase IX and XII inhibitors with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
Application Notes and Protocols for 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid in Agricultural Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Triazole Scaffold in Agrochemical Discovery
The triazole ring system is a cornerstone in the development of modern agrochemicals. Both 1,2,4-triazole and 1,2,3-triazole isomers and their derivatives have yielded a wealth of compounds with potent biological activities.[1][2][3] In particular, the 1,2,4-triazole moiety is a key component in numerous commercial fungicides, insecticides, and herbicides.[3] While the 1,2,3-triazole scaffold is less commercially prevalent, it is an area of intense research interest, with numerous studies demonstrating its potential in developing novel active ingredients for crop protection.[4] This document focuses on a specific, yet under-explored member of this family: 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid .
While not currently a widely registered active ingredient, its structure embodies key pharmacophoric features that suggest potential utility in agricultural science. This guide will serve as a comprehensive resource for researchers looking to explore the potential of this molecule. We will delve into its synthesis, potential mechanisms of action, and provide detailed, field-proven protocols for its evaluation as a potential fungicidal, herbicidal, and plant growth-regulating agent.
Molecular Profile:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₅N₃O₂ |
| Molecular Weight | 127.10 g/mol |
| CAS Number | 832737-27-6 |
| Structure | ![]() |
Part 1: Potential Agricultural Applications & Mechanistic Insights
The bioactivity of triazole derivatives is largely dictated by the substituents on the triazole ring. The core structure of this compound, featuring a methyl group and a carboxylic acid group, provides a versatile platform for derivatization to enhance specific activities. Based on extensive literature on related triazole compounds, we can hypothesize its potential applications.
Fungicidal Activity: A Primary Avenue for Investigation
The most prominent application of triazole compounds in agriculture is as fungicides.[1][3] They are particularly known as demethylation inhibitors (DMIs).
Hypothesized Mechanism of Action: Triazole fungicides typically function by inhibiting the C14-demethylase enzyme (CYP51), which is crucial for ergosterol biosynthesis in fungi.[1][5] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, fungal cell death. It is plausible that this compound or its derivatives could bind to the active site of CYP51, with the nitrogen atoms of the triazole ring coordinating with the heme iron atom of the enzyme.
References
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid in Research and Development
Foreword
Welcome to this comprehensive technical guide on the experimental applications of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid. This document is intended for researchers, medicinal chemists, and materials scientists interested in leveraging the unique properties of this versatile heterocyclic compound. The 1,2,3-triazole motif is a privileged scaffold in drug discovery and materials science, lauded for its stability, synthetic accessibility, and capacity for diverse molecular interactions.[1][2] This guide provides not only detailed experimental protocols but also the underlying scientific rationale to empower you to adapt and innovate in your own research endeavors.
Compound Profile: this compound
This compound is a five-membered heterocyclic compound featuring a triazole ring substituted with a methyl and a carboxylic acid group. This unique arrangement of functional groups imparts a range of chemical properties that make it a valuable building block in various scientific disciplines.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₂ | [3] |
| Molecular Weight | 127.10 g/mol | [3] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Moderately soluble in polar protic solvents like methanol and ethanol. | [1] |
The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (triazole nitrogens) sites, combined with the overall planarity of the ring system, allows for specific and directional interactions with biological macromolecules and metal centers.
Synthesis of this compound
The most common and efficient method for the synthesis of 1,2,3-triazole derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This reaction is highly regioselective, affording the 1,4-disubstituted triazole isomer.
Generalized Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the well-established CuAAC reaction, adapted for the synthesis of the title compound. The specific starting materials for the unsubstituted 1H-triazole would be ethyl 2-butynoate (an alkyne) and an azide source such as sodium azide with an in-situ generated hydrazoic acid.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Ethyl 2-butynoate
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-butynoate (1 equivalent) in a 1:1 mixture of t-BuOH and water.
-
Addition of Reagents: To the stirred solution, add sodium azide (1.1 equivalents), followed by sodium ascorbate (0.1 equivalents) and copper(II) sulfate pentahydrate (0.05 equivalents).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate.
-
Hydrolysis: Dissolve the crude ester in a solution of NaOH (2 equivalents) in methanol/water. Stir at room temperature until the ester is fully consumed (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated HCl to pH 2-3. The precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification and Characterization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Application in Medicinal Chemistry: Enzyme Inhibition Assays
The 1,2,3-triazole scaffold is a common feature in many enzyme inhibitors. The carboxylic acid moiety of this compound can act as a key interacting group within an enzyme's active site, for example, by forming salt bridges with basic amino acid residues.
General Protocol for an In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme. The specific conditions (e.g., substrate, buffer, detection method) will need to be optimized for the particular enzyme of interest.
Workflow:
References
- 1. Buy 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | 70292-16-9 [smolecule.com]
- 2. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
Application Notes and Protocols for 5-Methyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives: A Guide for Drug Discovery and Development
Introduction: The Versatility of the 1,2,3-Triazole Scaffold in Medicinal Chemistry
The 1,2,3-triazole core is a privileged scaffold in modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups. These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, making 1,2,3-triazole derivatives a fertile ground for the discovery of novel therapeutic agents. Among these, derivatives of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent anticancer, antifungal, and antibacterial properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis and biological evaluation of this compound derivatives. It offers detailed protocols for the synthesis of amide and ester derivatives, as well as for the assessment of their biological activities. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Part 1: Synthesis of this compound Derivatives
The synthesis of this compound and its subsequent derivatization into amides and esters are crucial steps in the exploration of their biological potential. The following protocols are based on established synthetic routes, including the versatile copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[1]
Protocol 1.1: Synthesis of Ethyl 5-Methyl-1-aryl-1H-1,2,3-triazole-4-carboxylate
This protocol describes a common method for synthesizing the core triazole structure from an aryl azide and ethyl acetoacetate.
Materials:
-
Substituted aryl azide
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add ethyl acetoacetate (1.0 equivalent) to the cooled solution with continuous stirring.
-
After 15-20 minutes of stirring, add the substituted aryl azide (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure ethyl 5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxylate.
Protocol 1.2: Synthesis of 5-Methyl-1-aryl-1H-1,2,3-triazole-4-carboxylic Acid
This protocol outlines the hydrolysis of the ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl 5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxylate (1.0 equivalent) in a mixture of THF (or methanol) and water.
-
Add LiOH or NaOH (2-3 equivalents) to the solution and stir at room temperature or gentle heat (e.g., 40-50°C) for 2-6 hours, monitoring the reaction by TLC.
-
After completion of the reaction, cool the mixture to 0°C and acidify with dilute HCl until the pH is acidic (pH 2-3).
-
The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the pure 5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxylic acid.
Protocol 1.3: Synthesis of 5-Methyl-1-aryl-1H-1,2,3-triazole-4-carboxamides
This protocol describes the conversion of the carboxylic acid to its amide derivatives.
Materials:
-
5-Methyl-1-aryl-1H-1,2,3-triazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Substituted amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Suspend the 5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxylic acid (1.0 equivalent) in dry DCM or THF.
-
Add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the evolution of gas ceases, indicating the formation of the acid chloride.
-
In a separate flask, dissolve the desired substituted amine (1.1 equivalents) and TEA or DIPEA (1.5 equivalents) in dry DCM or THF.
-
Cool the amine solution to 0°C and slowly add the freshly prepared acid chloride solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxamide.
Part 2: Biological Activity Evaluation
A systematic evaluation of the biological activities of the synthesized derivatives is essential to understand their therapeutic potential. The following section provides detailed protocols for assessing their anticancer, antifungal, and antibacterial activities.
Anticancer Activity
The anticancer potential of this compound derivatives can be evaluated by assessing their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[2]
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of living cells.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[2]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a positive control drug (e.g., Doxorubicin) in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include wells with untreated cells (negative control) and vehicle control (medium with the same concentration of DMSO as the treated wells).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration on a logarithmic scale.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of the MTT Assay Workflow:
Caption: Workflow of the MTT assay for cytotoxicity screening.
Antimicrobial Activity
The antimicrobial potential of the synthesized derivatives can be determined by assessing their ability to inhibit the growth of various pathogenic bacteria and fungi. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[4]
Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strains overnight in the appropriate broth medium.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., approximately 5 x 10⁵ CFU/mL for bacteria).
-
-
Compound Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.[4]
-
-
Inoculation:
-
Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance can be read using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.
-
Visualization of the Broth Microdilution Assay Workflow:
Caption: Workflow of the broth microdilution assay for MIC determination.
Enzyme Inhibition Assays
Many 1,2,3-triazole derivatives exert their biological effects by inhibiting specific enzymes. For instance, antifungal triazoles often target lanosterol 14α-demethylase, while some fungicidal derivatives inhibit succinate dehydrogenase (SDH).
Principle: This colorimetric assay measures the activity of SDH by monitoring the reduction of a tetrazolium salt to a colored formazan product. The rate of formazan formation is proportional to the SDH activity.[6]
Materials:
-
Fungal mycelia
-
SDH assay buffer
-
Test compounds
-
SDH substrate (succinate)
-
Electron acceptor (e.g., DCIP or a tetrazolium salt like INT)
-
96-well plate
-
Microplate reader
Procedure:
-
Enzyme Extraction:
-
Homogenize fungal mycelia in ice-cold SDH assay buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.
-
-
Assay Reaction:
-
In a 96-well plate, add the enzyme extract, test compound at various concentrations, and the electron acceptor.
-
Initiate the reaction by adding the succinate substrate.
-
-
Absorbance Measurement:
-
Immediately measure the change in absorbance over time at the appropriate wavelength for the chosen electron acceptor (e.g., 600 nm for DCIP).
-
-
Data Analysis:
-
Calculate the rate of the reaction for each compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of SDH activity.
-
Part 3: Understanding the Mechanism of Action
Elucidating the mechanism of action is a critical step in drug development. For this compound derivatives, the mechanism can vary depending on the specific biological activity.
-
Anticancer Mechanism: The anticancer effects of triazole derivatives are often multi-faceted. They can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit key enzymes involved in cancer progression such as protein kinases (e.g., EGFR, BRAF) and tubulin polymerization.[7]
-
Antifungal Mechanism: The primary mechanism of action for many antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.[8]
-
Antibacterial Mechanism: The antibacterial mechanisms of triazoles are more diverse and can involve the inhibition of various bacterial enzymes, such as DNA gyrase, or disruption of other essential cellular processes.[9]
Part 4: Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is pivotal for optimizing the potency and selectivity of lead compounds. For this compound derivatives, the following general SAR trends have been observed:
-
Substituents on the Aryl Ring (at N1): The nature and position of substituents on the aryl ring attached to the N1 position of the triazole can significantly influence biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, affecting its binding to target enzymes or receptors.
-
Modifications at the Carboxylic Acid Group (at C4): Conversion of the carboxylic acid to various amides and esters allows for the exploration of a wide range of chemical space. The nature of the amine or alcohol used for derivatization can impact solubility, cell permeability, and target engagement. For instance, the introduction of specific phenyl groups in amide derivatives has been shown to be crucial for fungicidal activity.[10]
-
The 5-Methyl Group: The methyl group at the C5 position of the triazole ring can contribute to the binding affinity through hydrophobic interactions within the active site of a target protein.
Visualization of Key SAR Points:
Caption: Key structural features influencing the biological activity of this compound derivatives.
Conclusion
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The detailed protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize, evaluate, and optimize these derivatives. A systematic approach, combining robust synthetic chemistry with comprehensive biological evaluation, will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
References
- 1. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid
Introduction for the Modern Researcher
Welcome to the technical support guide for the synthesis of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid. This molecule, a key heterocyclic building block, is integral to the development of novel therapeutic agents and functional materials, with applications ranging from antiviral to anticancer research.[1][2] However, its synthesis, while seemingly straightforward, is often plagued by issues of low yield, challenging purification, and inconsistent results.
This guide is structured to move beyond simple protocols. As your peer in the scientific community, my goal is to provide a framework of chemical logic—the why behind the how—to empower you to troubleshoot effectively and optimize your reaction outcomes. We will delve into the mechanistic underpinnings of the most reliable synthetic route, address the most common experimental failures in a direct question-and-answer format, and provide validated protocols to serve as a robust starting point for your work.
Part 1: The Core Synthetic Strategy: The Dimroth Reaction
The most reliable and regioselective method for synthesizing 1,5-disubstituted-1H-1,2,3-triazole-4-carboxylic acids is a base-catalyzed cycloaddition, often referred to as the Dimroth reaction. This approach is superior to the more common Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for this specific target because it directly utilizes an activated methylene compound (ethyl acetoacetate) to install both the C5-methyl and C4-carboxylate precursor groups in a single, regioselective step.
The overall workflow involves two key stages: the base-catalyzed cycloaddition of an azide with ethyl acetoacetate to form the ethyl ester of the target molecule, followed by saponification (hydrolysis) to yield the final carboxylic acid.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the Dimroth reaction preferred over the standard CuAAC "Click Chemistry" for this specific molecule?
A1: The key lies in the desired substitution pattern. The target molecule is substituted at the 5-position (methyl) and the 4-position (carboxylic acid).
-
CuAAC is exceptionally efficient for creating 1,4-disubstituted triazoles from a terminal alkyne and an azide.[3][4] To create our target, you would need to start with 2-butynoic acid, which is an internal alkyne. While some specialized ruthenium-catalyzed reactions (RuAAC) can work with internal alkynes, they often lead to mixtures of regioisomers or require more complex catalyst systems.[4]
-
The Dimroth Reaction , using ethyl acetoacetate, is mechanistically predisposed to yield the 1,5-disubstituted triazole ring (with the R-group from the azide at N1 and the methyl group at C5). The carboxylate group is inherently formed at the C4 position from the structure of the ethyl acetoacetate backbone.[5] This provides a more direct and regiochemically controlled route.
Q2: What is the role of the base in the initial cycloaddition step?
A2: The base, typically a non-nucleophilic base like sodium methoxide or triethylamine, is critical for deprotonating the active methylene group (the -CH2- between the two carbonyls) of ethyl acetoacetate.[2] This creates a nucleophilic enolate intermediate. This enolate is the species that actually attacks the terminal nitrogen of the organic azide, initiating the cyclization process. The choice and stoichiometry of the base are crucial; too little base results in an incomplete reaction, while a strongly nucleophilic base could potentially lead to undesired side reactions with the ester group.
Q3: My final product is a carboxylic acid. Will the copper catalyst from a CuAAC reaction be difficult to remove?
A3: Yes, this is a significant and often underestimated problem. Carboxylic acids can act as chelating agents for copper ions. If you were to use a CuAAC approach, the resulting copper-carboxylate complexes can be difficult to break, leading to product contamination that is persistent through standard column chromatography. This often requires additional purification steps, such as washing with EDTA solutions or specialized chromatography. The base-catalyzed Dimroth route entirely avoids the use of a metal catalyst, thus simplifying purification significantly.
Part 3: Troubleshooting Guide for Common Issues
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has run for the specified time, but TLC analysis shows mostly unreacted starting material and my final isolated yield is less than 20%. What are the most likely causes?
Answer: Low yield is the most common complaint and can almost always be traced back to one of three areas: reagent quality, reaction conditions, or the catalytic system (if applicable). Let's diagnose this systematically.
Troubleshooting Workflow:
Detailed Checks & Solutions:
-
Reagent Integrity:
-
Organic Azide: Alkyl and aryl azides can be thermally and photolytically unstable. If your azide is old or has been stored improperly, its effective concentration may be low. Solution: If in doubt, synthesize the azide fresh before use.
-
Ethyl Acetoacetate (EAA): EAA can slowly hydrolyze to acetic acid and ethanol. The presence of acidic impurities can neutralize the base, stalling the reaction. Solution: Use freshly distilled or high-purity EAA from a reputable supplier.
-
Base: Sodium methoxide (NaOMe) is highly hygroscopic and will decompose in the presence of moisture. Triethylamine (Et3N) should be distilled and stored over KOH. Solution: Use a fresh bottle of base or verify its activity. Ensure all glassware is rigorously flame-dried or oven-dried before use.[2]
-
-
Reaction Conditions:
-
Temperature: The initial deprotonation of EAA is exothermic. Many successful procedures involve adding the base at a reduced temperature (e.g., 0-5 °C) to control the reaction rate and prevent side reactions, before allowing it to warm to room temperature.[2] Solution: Implement controlled cooling during the addition of the base.
-
Solvent: The presence of water will quench the enolate intermediate and decompose the base. Solution: Use anhydrous solvents. Methanol is a common choice, but ensure it is from a freshly opened bottle or dried over molecular sieves.[2]
-
-
Saponification & Workup:
-
Incomplete Hydrolysis: The hydrolysis of the ethyl ester to the carboxylic acid can be slow. Solution: Ensure the reaction is stirred for a sufficient time (can be several hours) and consider gentle heating if the reaction stalls. Monitor the disappearance of the ester spot by TLC.
-
Improper Acidification: The final product is soluble in its carboxylate (salt) form. To precipitate the product, you must acidify the solution to a pH of ~2-3. Solution: Add acid slowly while monitoring the pH with indicator paper. Ensure the solution is cold to maximize precipitation and minimize solubility.
-
Issue 2: Product Purification Challenges
Question: I have an acceptable crude yield, but the product is an oily solid that is difficult to purify. Standard column chromatography is not working well. How can I get a clean, crystalline product?
Answer: This is a common issue stemming from the polar nature of the carboxylic acid and potential impurities.
-
Identify the Impurity:
-
Unreacted EAA: Can be removed by washing the crude product with a solvent in which the product is insoluble but EAA is soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture).
-
Base Salts: If you used NaOMe, you will form sodium salts. Solution: A thorough wash of the crude precipitate with cold deionized water is essential to remove inorganic salts.
-
-
Optimize Purification Strategy:
-
Avoid Silica Gel Chromatography: Carboxylic acids often streak badly on silica gel, leading to poor separation and low recovery. If chromatography is necessary, consider using an acidic mobile phase (e.g., adding 0.5-1% acetic acid to your eluent) to suppress deprotonation of your product on the silica surface.
-
Prioritize Recrystallization: This is the most effective method for purifying this type of compound. Solution: The key is finding the right solvent system.
-
Start with solvents like ethanol, methanol, or isopropanol, in which the compound is soluble when hot but sparingly soluble when cold.
-
If a single solvent doesn't work, try a binary system like Ethanol/Water, Dioxane/Water, or DMF/Water.[2] Dissolve the crude product in the minimum amount of the "good" hot solvent, then slowly add the "poor" solvent (water) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.
-
-
Part 4: Data Summary & Optimization Protocol
Table 1: Impact of Key Parameters on Reaction Outcome
| Parameter | Condition | Expected Impact on Yield/Purity | Rationale & Citation |
| Base | Sodium Methoxide (NaOMe) | High Yield | Strong, non-nucleophilic base effectively generates the enolate. Must be anhydrous.[2] |
| Triethylamine (Et3N) | Moderate Yield | Weaker base, may require longer reaction times or heating. Less sensitive to moisture.[5] | |
| K2CO3 / Cs2CO3 | Variable Yield | Heterogeneous base, often requires a polar aprotic solvent like DMSO or DMF and elevated temperatures. Can be very effective.[6][7] | |
| Solvent | Methanol / Ethanol | Good Yield | Protic solvent stabilizes intermediates. Must be anhydrous.[2] |
| DMSO / DMF | High Yield | Aprotic polar solvents can accelerate the reaction, especially with carbonate bases, but are harder to remove.[6][7] | |
| Temperature | 0 °C to Room Temp | Recommended | Controlled addition at low temperature prevents side reactions. Reaction proceeds well at ambient temperature.[2] |
| Reflux / High Temp | Potential Decrease | May increase the rate of side reactions, such as decomposition of the azide or base-catalyzed self-condensation of EAA. | |
| Hydrolysis | NaOH / KOH | Effective | Standard conditions for saponification. |
| LiOH | Recommended | LiOH is often preferred as it can sometimes lead to cleaner reactions and easier removal of lithium salts. |
Validated Step-by-Step Protocol
This protocol is a synthesized and optimized procedure based on common literature methods.[2][8]
Stage 1: Cycloaddition - Synthesis of Ethyl 5-methyl-1-R-1H-1,2,3-triazole-4-carboxylate
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve your organic azide (1.0 eq) in anhydrous methanol (approx. 0.5 M concentration).
-
Reagent Addition: Add pure ethyl acetoacetate (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 8-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azide spot has been consumed.
Stage 2: Saponification and Isolation
-
Hydrolysis: Once the cycloaddition is complete, add a solution of NaOH (2.0 eq) in water to the reaction mixture. Stir at room temperature for 4-6 hours or until TLC indicates the disappearance of the intermediate ester.
-
Solvent Removal: Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Workup: Pour the remaining aqueous mixture onto ice-cold water. Perform a wash with diethyl ether or ethyl acetate to remove any non-polar impurities and unreacted ethyl acetoacetate. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add cold 1N HCl with vigorous stirring until the pH of the solution is ~2-3. A white precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold diethyl ether to aid in drying.
-
Purification: Dry the crude product under vacuum. For highest purity, recrystallize the solid from a suitable solvent system (e.g., ethanol/water).
References
- 1. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-Methyl-1-(3-nitro-benz-yl)-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid
Welcome to the technical support guide for 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic building block. The 1,2,3-triazole ring is a highly valued scaffold in medicinal chemistry, often serving as a bioisosteric replacement for amide bonds and carboxylic acids due to its structural rigidity and stability towards enzymatic cleavage[1][2]. However, like any functionalized molecule, its handling, storage, and use in reactions require a nuanced understanding of its stability profile to ensure experimental success and reproducibility.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common stability challenges associated with this compound.
Section 1: Core Stability Profile
This compound is built upon a triazole ring, a heterocycle known for its general robustness. The ring system is inherently stable against many hydrolytic and oxidative conditions[3]. The primary sources of instability arise from the carboxylic acid functional group and its interaction with the electron-withdrawing triazole ring, particularly under thermal stress.
Key Stability Characteristics:
-
Thermal Stability: The compound generally exhibits good thermal stability in its solid form. However, like many heteroaromatic carboxylic acids, it is susceptible to decarboxylation at elevated temperatures. Some related triazole derivatives show good thermal stability up to 200°C, after which decomposition may begin[3][4].
-
pH Sensitivity: The compound is stable in neutral and mildly acidic conditions[3]. However, it is incompatible with strong acids and strong bases, which can catalyze degradation or unwanted side reactions[5][6].
-
Chemical Stability: The triazole core is resistant to oxidation and enzymatic degradation, a key feature for its use in drug design[1][7]. It is, however, incompatible with strong oxidizing agents[5].
-
Physical Form: The compound is typically a solid at room temperature. It can form hydrates, which may influence its physical properties and require consideration during handling and analysis[8][9].
Table 1: Summary of Physicochemical and Stability Data
| Parameter | Value / Recommendation | Source(s) |
| Molecular Formula | C₄H₅N₃O₂ | - |
| Molecular Weight | 127.10 g/mol | - |
| Appearance | White to off-white solid | [10] |
| Melting Point | Varies by salt/hydrate form; related compounds melt >180°C | [11][12] |
| Optimal Storage | Store in a dry, cool, well-ventilated place. Keep container tightly closed. | [5][6] |
| Long-Term Storage | Room temperature or refrigerated (2-8°C), under inert gas (Ar/N₂). | [5][10] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [5][6] |
| Primary Degradation | Thermal Decarboxylation. | [13] |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: I'm seeing low yields or an unexpected, non-polar byproduct in a reaction heated above 150°C.
-
Plausible Cause: You are likely observing thermal decarboxylation of your starting material.
-
Scientific Explanation: The 1,2,3-triazole ring is electron-withdrawing. This electronic effect stabilizes the intermediate formed upon the loss of carbon dioxide (CO₂) from the C4 position, making thermal decarboxylation a common degradation pathway at elevated temperatures[13]. This process results in the formation of 5-methyl-1H-1,2,3-triazole, a more non-polar compound that may appear as an unexpected spot on TLC or a new peak in LC-MS analysis. This is a known behavior for many five-membered heteroaromatic carboxylic acids[14].
-
Troubleshooting & Solution:
-
Confirm Decarboxylation: Analyze your crude reaction mixture by ¹H NMR. Look for the disappearance of the carboxylic acid proton signal and the appearance of a new C-H proton signal on the triazole ring.
-
Modify Reaction Conditions: Whenever possible, use reaction conditions that do not exceed 120-140°C. Explore alternative coupling reagents or catalysts that are active at lower temperatures.
-
Order of Addition: If the reaction involves converting the carboxylic acid to a more reactive species (e.g., an acid chloride or active ester), perform this activation step at a low temperature (e.g., 0°C) before proceeding with subsequent transformations.
-
Caption: The process of thermal decarboxylation.
Problem: My analytical results (LC-MS, NMR) are inconsistent for a sample that has been stored for several weeks.
-
Plausible Cause: Improper storage conditions have led to slow degradation or absorption of atmospheric water.
-
Scientific Explanation: While generally stable as a solid, long-term stability can be compromised by exposure to humidity, light, and atmospheric oxygen. If the compound forms a hydrate, as some derivatives do, its hydration state can change depending on the ambient humidity, leading to inconsistencies in weight-based measurements and analytical profiles[8][9]. Although the triazole ring is robust, trace impurities from synthesis can be less stable and may degrade over time, giving the appearance of sample instability.
-
Troubleshooting & Solution:
-
Verify Purity: Re-purify a small amount of the material by recrystallization (e.g., from an ethanol/water mixture[15]) to ensure you are starting with high-purity material.
-
Implement Optimal Storage: For long-term storage, aliquot the high-purity solid into amber glass vials, flush with an inert gas like argon or nitrogen, and seal tightly. Store in a cool, dry place, such as a desiccator at room temperature or in a refrigerator.
-
Perform a Baseline Analysis: Immediately after purification and aliquoting, perform a full suite of analyses (¹H NMR, ¹³C NMR, LC-MS, melting point) to serve as a definitive T=0 reference for future comparisons.
-
Caption: Workflow for diagnosing inconsistent analytical data.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the absolute optimal long-term storage conditions for a high-purity reference sample? A: For a reference standard, the best practice is to store the solid in a sealed, amber vial under an argon or nitrogen atmosphere at -20°C[6]. Before use, the vial should be allowed to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
Q2: Is this compound sensitive to light? Should I protect my reactions from light? A: While there is no specific data indicating extreme photosensitivity for this exact molecule, the ICH Q1B guidelines recommend photostability testing for all new active pharmaceutical ingredients[16]. As a matter of good laboratory practice, especially for reactions running over extended periods, protecting the reaction vessel from direct light by wrapping it in aluminum foil is a prudent and low-cost measure to prevent potential photochemical degradation.
Q3: Can I use strong bases like NaOH or LiOH for saponification of an ester or for aqueous workups? A: It is not recommended. Safety data for related compounds explicitly list strong bases as incompatible materials[5]. While a base is needed for saponification, using a strong base at elevated temperatures can promote ring-opening or other degradative side reactions. For workups, using strong bases can lead to purification issues. It is better to use milder bases like NaHCO₃ or K₂CO₃ for extractions and pH adjustments.
Q4: At what temperature does thermal decarboxylation become a significant concern? A: Based on literature for related compounds, significant decarboxylation is often observed at temperatures above 175°C[13]. However, the rate of decarboxylation is dependent on the solvent, reaction time, and the presence of other reagents. It is advisable to be cautious with any reaction protocols that require temperatures above 140-150°C for prolonged periods.
Q5: My compound was sold as a hydrate. How does this affect its stability and handling? A: The presence of water of hydration can affect the compound's melting point, solubility, and molecular weight calculations[8][9]. It is crucial to use the molecular weight of the hydrate form for all calculations. Hydrates can be hygroscopic, meaning they can gain or lose water depending on ambient humidity. For consistent results, always handle the material in a controlled environment (e.g., a glove box with controlled humidity) or dry it under vacuum to a constant weight if the anhydrous form is required, provided it is thermally stable under the drying conditions.
Section 4: Key Experimental Protocols
Protocol 1: Recommended Procedure for a Mild Aqueous Workup
This protocol is designed to isolate the carboxylic acid from a reaction mixture while avoiding harsh pH conditions.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent (e.g., THF, Dioxane), slowly add the mixture to a beaker of cold water (4°C) with stirring.
-
Solvent Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) to remove non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add a cold, saturated aqueous solution of a weak acid, such as ammonium chloride (NH₄Cl) or sodium bisulfate (NaHSO₄), with vigorous stirring until the pH reaches ~4-5. Avoid using strong acids like concentrated HCl.
-
Product Extraction: The protonated carboxylic acid will likely have lower water solubility. Extract the product from the acidified aqueous layer with multiple portions of Ethyl Acetate or another suitable solvent.
-
Washing & Drying: Combine the organic extracts. Wash sequentially with a small amount of water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization.
Protocol 2: Standard Protocol for Confirmatory Photostability Screening
This protocol is a simplified screening method based on ICH Q1B guidelines to assess potential photosensitivity[16].
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquotting:
-
Test Sample: Transfer a portion of the solution to a clear, photochemically transparent container (e.g., a quartz cuvette or a clear glass vial).
-
Control Sample: Transfer an identical portion to a second container and wrap it completely in aluminum foil to serve as a dark control.
-
-
Exposure: Place both the test and control samples in a photostability chamber equipped with a light source that provides both cool white fluorescent and near-UV lamps. Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the test and control samples by a stability-indicating method, typically reverse-phase HPLC with UV detection.
-
Evaluation: Compare the chromatograms of the test and control samples. The appearance of new peaks or a decrease in the main peak area (>5%) in the test sample relative to the dark control indicates potential photosensitivity.
References
- 1. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | 70292-16-9 [smolecule.com]
- 4. jocpr.com [jocpr.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. chembk.com [chembk.com]
- 12. 1H-1,2,4-三唑-3-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your synthetic route.
The synthesis of substituted 1,2,3-triazoles is a cornerstone of modern medicinal chemistry and materials science. However, the path to the pure, desired product can be fraught with challenges, from low yields to persistent impurities. This document provides a structured approach to identifying and solving the most common side reactions encountered during the synthesis of this compound.
Section 1: The Primary Synthesis Pathway & Core Principles
The most reliable and regioselective method for synthesizing the target molecule is a variation of the Dimroth reaction, a base-catalyzed cycloaddition of an organic azide with a β-ketoester, in this case, ethyl acetoacetate.[1][2] This is followed by the saponification (hydrolysis) of the resulting ester intermediate.
Experimental Workflow: A Self-Validating Protocol
This two-step protocol is designed to maximize yield and purity. Each step includes checkpoints and rationale.
Step 1: Synthesis of Ethyl 5-Methyl-1-aryl-1H-1,2,3-triazole-4-carboxylate
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the appropriate aryl azide (1.0 eq) and ethyl acetoacetate (1.2 eq) in anhydrous ethanol or methanol (0.2 M).
-
Expertise Note: Using a slight excess of the β-ketoester ensures the complete consumption of the often more valuable azide precursor. Anhydrous conditions are critical at this stage to prevent premature hydrolysis of the ester and side reactions of the base.
-
-
Base Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium ethoxide (for ethanol) or sodium methoxide (for methanol) (1.2 eq) while maintaining the internal temperature below 10 °C.
-
Expertise Note: The base deprotonates the ethyl acetoacetate to form a reactive enolate, which is the key nucleophile in the cycloaddition.[2] Slow, cold addition prevents uncontrolled side reactions like the self-condensation of the ketoester.
-
-
Reaction: After the addition is complete, allow the reaction to warm to ambient temperature and stir for 12-24 hours.
-
Trustworthiness Check: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., eluent 3:1 Hexane:Ethyl Acetate). The disappearance of the azide spot (visualized with a UV lamp) indicates reaction completion.
-
-
Workup: Pour the reaction mixture into ice-cold water and acidify to pH 3-4 with dilute HCl. The ester product will often precipitate as a solid.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract it with an organic solvent like ethyl acetate.
Step 2: Saponification to 5-Methyl-1-aryl-1H-1,2,3-triazole-4-carboxylic acid
-
Hydrolysis: Suspend the crude ethyl ester from Step 1 in a mixture of ethanol and water (e.g., 1:1 v/v). Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq) and heat the mixture to reflux (typically 80-90 °C) for 2-4 hours.
-
Expertise Note: A significant excess of base is used to drive the hydrolysis to completion. The reaction is heated to overcome the activation energy of the saponification process.
-
-
Monitoring: The reaction mixture should become a clear, homogeneous solution as the ester is converted to its water-soluble carboxylate salt. Monitor by TLC until the ester spot is completely gone.
-
Isolation: Cool the reaction mixture to room temperature and pour it into an ice-water mixture. Acidify slowly with concentrated HCl until the pH is ~2. The target carboxylic acid will precipitate.
-
Trustworthiness Check: A dense, white precipitate should form upon acidification. Check the pH with litmus paper to ensure complete protonation of the carboxylate.
-
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid) can be performed for higher purity.[3]
References
Technical Support Center: Scaling Up the Synthesis of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for scaling up this important heterocyclic compound.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), presents unique challenges when moving from bench-scale to pilot or manufacturing scale.[3] This guide provides practical, field-proven insights to ensure a safe, efficient, and scalable synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and scalable method is a two-step process:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This involves the reaction of an azide (commonly sodium azide) with an alkyne, ethyl 2-butynoate, to form the ethyl ester of the target molecule.[3][4]
-
Saponification (Ester Hydrolysis): The resulting ethyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.[5][6]
This route is favored for its high regioselectivity, mild reaction conditions, and generally high yields.[3]
Q2: What are the critical safety considerations when using sodium azide (NaN₃) on a large scale?
Sodium azide is highly toxic and can form explosive compounds.[7][8][9] Strict safety protocols are non-negotiable:
-
Toxicity: Sodium azide is acutely toxic if ingested or absorbed through the skin.[7][9] Always use appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[7][10]
-
Formation of Hydrazoic Acid (HN₃): Sodium azide reacts with acids to form hydrazoic acid, which is a toxic, volatile, and explosive gas.[8][9] All work with sodium azide should be performed in a well-ventilated fume hood, and contact with acids must be strictly avoided.[7][8]
-
Explosive Metal Azides: Sodium azide can react with heavy metals (e.g., lead, copper, brass, zinc) to form highly shock-sensitive and explosive metal azides.[7][9] Never use metal spatulas to handle sodium azide, and avoid contact with metal surfaces, including drainpipes.[7][10]
-
Thermal Decomposition: It can decompose violently at temperatures above 275°C.[9]
Q3: Which parameters are most critical for the success of the CuAAC reaction at scale?
-
Catalyst System: The choice and handling of the copper(I) catalyst are crucial. A common system is CuSO₄ with a reducing agent like sodium ascorbate to generate Cu(I) in situ.[3][11] The stability of the Cu(I) oxidation state is key to catalytic activity.[11]
-
Solvent: The reaction is often performed in a variety of solvents, including water, which is advantageous for green chemistry.[3]
-
Temperature: The CuAAC reaction is highly exothermic.[12] Proper temperature control is essential during scale-up to prevent thermal runaway.
-
Agitation: Efficient mixing is necessary to ensure good contact between the reactants, especially in heterogeneous mixtures.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Regular sampling of the reaction mixture will help determine the point of completion and identify the formation of any byproducts.
Troubleshooting Guide
Problem: Low Yield of the Triazole Ester
| Possible Cause | Recommended Solution(s) |
| Impure Starting Materials | Ensure the purity of ethyl 2-butynoate and sodium azide. Impurities can inhibit the catalyst or lead to side reactions. |
| Inactive Catalyst | The Cu(I) catalyst is prone to oxidation to inactive Cu(II).[3] Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present throughout the reaction. Consider using a ligand to stabilize the Cu(I) catalyst.[11] |
| Suboptimal Temperature | While the reaction is often run at room temperature, gentle heating (e.g., 40-50°C) can sometimes improve the reaction rate and yield. However, monitor for potential side reactions. |
| Incorrect pH | The pH of the reaction mixture can affect the catalyst's activity. For CuAAC, a pH range of 4-12 is generally acceptable.[3] |
Problem: Incomplete Saponification
| Possible Cause | Recommended Solution(s) |
| Insufficient Base | Ensure at least a stoichiometric amount of base (e.g., NaOH, KOH) is used. For scale-up, a slight excess (1.1-1.2 equivalents) is often beneficial to drive the reaction to completion. |
| Low Reaction Temperature | Saponification may be slow at room temperature. Heating the reaction mixture (e.g., to 60-80°C) can significantly increase the rate of hydrolysis.[5] |
| Poor Solubility | The triazole ester may have limited solubility in the aqueous base. Adding a co-solvent like ethanol or THF can improve solubility and facilitate the reaction. |
Problem: Difficulty in Product Isolation and Purification
| Possible Cause | Recommended Solution(s) |
| Product is too soluble in the workup solvent | After acidification, if the product remains in solution, try concentrating the aqueous layer or extracting with a more polar organic solvent. |
| Fine precipitate that is difficult to filter | Allow the precipitate to digest (age) at a lower temperature to form larger crystals. Using a filter aid like Celite can also improve filtration. |
| Copper Contamination | Residual copper catalyst can contaminate the final product. Thoroughly wash the isolated product with water. In some cases, washing with a dilute aqueous solution of ammonia or EDTA can help remove copper salts.[11] |
| Presence of unreacted starting materials or byproducts | Recrystallization from a suitable solvent (e.g., water, ethanol/water mixture) is an effective method for purifying the final product. |
Scalable Synthesis Protocol
This protocol outlines a scalable, two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 5-Methyl-1H-1,2,3-triazole-4-carboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-butynoate | 112.13 | 112.1 g | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 71.5 g | 1.1 |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 | 12.5 g | 0.05 |
| Sodium Ascorbate | 198.11 | 19.8 g | 0.1 |
| Water | 18.02 | 1 L | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
Caution: Perform all operations involving sodium azide in a well-ventilated fume hood. Avoid contact with acids and metals.
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add water (1 L), sodium azide (71.5 g, 1.1 mol), copper(II) sulfate pentahydrate (12.5 g, 0.05 mol), and sodium ascorbate (19.8 g, 0.1 mol).
-
Stir the mixture until all solids are dissolved.
-
Slowly add ethyl 2-butynoate (112.1 g, 1.0 mol) to the reaction mixture over 30-60 minutes. An exotherm may be observed; maintain the temperature between 25-40°C using a cooling bath if necessary.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (2 x 250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate. The product can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.
Step 2: Saponification to this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Triazole Ester | 155.15 | ~155 g | ~1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 48.0 g | 1.2 |
| Water | 18.02 | 1 L | - |
| Concentrated HCl | 36.46 | As needed | - |
Procedure:
-
Dissolve the crude ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate in a solution of sodium hydroxide (48.0 g, 1.2 mol) in water (1 L).
-
Heat the mixture to 60-80°C and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC showing the disappearance of the starting ester).
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly acidify the mixture to pH 2-3 with concentrated hydrochloric acid. A white precipitate will form.
-
Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold water until the washings are neutral, and then dry under vacuum to afford this compound.
References
- 1. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d -galactose - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00398C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid
Welcome to the technical support guide for the purification of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid via recrystallization. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide field-proven solutions to ensure high purity and yield. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the critical reasoning behind each step.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best starting solvent for recrystallizing this compound?
Answer: Selecting the ideal solvent is the most critical step for a successful recrystallization.[1] The goal is to find a solvent where the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.
For a polar, heterocyclic compound like this compound, polar protic solvents are excellent starting points. The carboxylic acid and triazole moieties allow for strong hydrogen bonding.
Recommended Starting Solvents:
-
Ethanol or Methanol: These are often good initial choices for many triazole derivatives due to their ability to form hydrogen bonds.[1][2] However, be aware that the compound might be highly soluble even at room temperature, potentially leading to low recovery.[1]
-
Water: Given the compound's polar functional groups, water is a viable solvent. It can be particularly effective for compounds that are only sparingly soluble in organic solvents.[1] Combining water with an alcohol (e.g., an ethanol/water mixture) is a very common and effective strategy for fine-tuning solubility.[1][3]
-
Acetone: Triazoles are often soluble in acetone.[1] Similar to methanol, it may be too effective as a solvent on its own, but it is an excellent candidate for a mixed-solvent system (e.g., Acetone/Water or Acetone/Hexane).[3]
Solvent Selection Strategy: Before committing to a bulk recrystallization, perform small-scale solubility tests with 5-10 mg of your crude material in ~0.5 mL of various solvents. Observe solubility at room temperature and then upon heating.
Table 1: Solvent Selection Guide for Triazole Carboxylic Acids
| Solvent System | General Applicability & Rationale | Potential Issues |
| Single Solvents | ||
| Ethanol / Methanol | Good starting point for polar triazoles.[1] The alcohol functionality interacts well with the carboxylic acid and triazole rings. | May be too effective (high solubility at low temps), leading to poor yield.[1] |
| Water | Excellent for highly polar compounds; high boiling point can aid dissolution.[1] A green and safe solvent choice. | May not be a strong enough solvent on its own if the compound has significant non-polar character. |
| Acetone | Generally good solubility for triazoles.[1] | Often too soluble, better used in a mixed system.[1] |
| Mixed Solvents | ||
| Ethanol / Water | A robust and common system. The ratio can be precisely adjusted to achieve the ideal solubility profile.[1] | Finding the optimal ratio requires careful titration. |
| Acetone / Water | Highly effective for increasing yield, as demonstrated for other triazole derivatives.[3] | Requires careful addition of water as the anti-solvent to avoid crashing out. |
| Ethyl Acetate / Hexane | A common choice for compounds with intermediate polarity. Polarity is easily tuned by adjusting the solvent ratio.[1] | May be less effective for this highly polar target compound. |
Q2: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the compound (or a eutectic mixture of the compound and impurities).
Primary Causes & Solutions:
-
Solution Cooled Too Quickly: Rapid cooling does not give molecules sufficient time to orient themselves into an ordered crystal lattice.
-
High Concentration of Impurities: Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.
-
Solution: Consider a pre-purification step. If the impurities are colored, you can add a small amount of activated charcoal to the hot solution, then perform a hot filtration before cooling.[4] If oiling persists, recovering the material by evaporation and attempting purification by another method, like column chromatography, may be necessary before a final recrystallization.[6]
-
-
Inappropriate Solvent Choice: The solvent system may not be optimal.
-
Solution: Re-dissolve the oil by heating and add slightly more of the "good" solvent (the one the compound is more soluble in).[7] This keeps the compound in solution longer at a higher temperature, allowing it to cool more before reaching saturation.
-
Troubleshooting Workflow: Oiling Out
Here is a logical workflow to address this common issue.
Caption: Troubleshooting workflow for when a compound oils out.
Q3: I am getting a very low yield after recrystallization. What are the most common reasons?
Answer: A low yield is a frequent and frustrating issue. The cause can almost always be traced back to a few key experimental steps.
Common Causes & Preventative Measures:
-
Using Too Much Solvent: This is the most common error.[6] If you add more than the minimum amount of boiling solvent needed to dissolve the compound, a significant portion will remain in the mother liquor upon cooling, even in an ice bath.
-
Solution: Add the hot solvent in small portions to the crude solid, waiting for the solution to return to a boil between additions. Stop as soon as all the solid has dissolved.[1] If you suspect you've used too much, you can carefully evaporate some solvent by heating the solution before cooling.[7]
-
-
Premature Crystallization During Hot Filtration: If your crude solid has insoluble impurities, a hot filtration is necessary. If the solution cools during this step, the product will crystallize on the filter paper or in the funnel stem, leading to significant loss.
-
Inadequate Cooling: Full recovery depends on maximizing the precipitation of the solid.
-
Solution: Ensure you first allow the solution to cool slowly to room temperature before placing it in an ice bath. Cooling directly in ice can trap impurities.[5] Allow at least 20-30 minutes in the ice bath for complete crystallization.
-
-
Washing with Room-Temperature Solvent: Washing the collected crystals is necessary to remove residual mother liquor, but using solvent that is not ice-cold will redissolve some of your product.
-
Solution: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent.[9]
-
Q4: No crystals are forming even after the solution has cooled in an ice bath. What should I do?
Methods to Induce Crystallization:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[7] The microscopic imperfections on the glass provide nucleation sites for crystals to begin growing.[9]
-
Add a Seed Crystal: If you have a small amount of the pure compound (or even the crude starting material), add a tiny speck to the solution.[4] This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: It's possible you simply used too much solvent.[6] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.
-
Dip and Evaporate: Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of solid on the rod. Re-introducing this rod into the solution can provide the necessary seed crystals.[7]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on preliminary tests, choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at its boiling point (e.g., an Ethanol/Water mixture).
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent in portions, allowing the solution to heat and stir, until the solid is fully dissolved.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-warmed, stemless funnel and fluted filter paper into a clean, pre-warmed flask.[8]
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature.[5] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[4]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[9]
-
Drying: Leave the crystals under vacuum to pull air through them for several minutes, then transfer them to a watch glass to air dry completely.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
This method is ideal when no single solvent has the desired solubility profile. An example system would be Acetone ("good" solvent) and Water ("anti-solvent" or "poor" solvent).
-
Dissolution: Dissolve the crude solid in a minimal amount of boiling "good" solvent (Acetone) in an Erlenmeyer flask.
-
Titration: While the solution is hot, add the "anti-solvent" (Water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[8]
-
Clarification: Add a few drops of the "good" solvent (Acetone) back into the hot solution until the turbidity just disappears, resulting in a clear, saturated solution.[8]
-
Crystallization, Collection, and Drying: Follow steps 5-8 from the Single-Solvent protocol above. For the washing step, use an ice-cold mixture of the two solvents in the same approximate ratio used to achieve crystallization.[8]
Solvent System Selection Workflow
Caption: Logical workflow for selecting an appropriate solvent system.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | 70292-16-9 [smolecule.com]
- 3. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to address the critical challenge of avoiding isomer formation during synthesis. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities in the synthesis of this compound?
A1: The synthesis, typically proceeding via a [3+2] cycloaddition of an azide with an activated alkyne like 2-butynoic acid or its ester, can lead to two regioisomers. The desired product is This compound . The common, undesired impurity is the 4-Methyl-1H-1,2,3-triazole-5-carboxylic acid . The formation of these isomers is a direct consequence of the two possible orientations of the azide adding across the internal alkyne.
Q2: Why does the uncatalyzed thermal reaction produce a mixture of these isomers?
A2: The uncatalyzed reaction, known as the Huisgen 1,3-dipolar cycloaddition, proceeds through a concerted pericyclic mechanism.[1] For an unsymmetrical internal alkyne, the activation energies for the two possible transition states leading to the 1,4- and 1,5-isomers are very similar.[2][3][4] DFT studies have shown this energy difference can be as small as 0.27 kcal/mol, which is insufficient to provide any significant regioselectivity at typical reaction temperatures, resulting in a mixture of products.[2][4][5]
Q3: How do catalysts solve the problem of isomer formation?
A3: Catalysts, particularly those based on copper(I) or ruthenium(II), fundamentally change the reaction mechanism from a concerted to a stepwise process, which allows for exquisite regiocontrol.[2][3][4]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of "click chemistry," proceeds via a copper-acetylide intermediate.[4][6][7] The mechanism favors the formation of the 1,4-disubstituted triazole product with terminal alkynes.[4][6] While the classic CuAAC is for terminal alkynes, its principles are adapted to favor the analogous 1,4,5-trisubstituted product from internal alkynes.
-
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, ruthenium catalysts operate through a distinct mechanism involving an oxidative coupling that forms a six-membered ruthenacycle intermediate.[8][9] This pathway selectively yields the 1,5-disubstituted triazole isomer.[8][10][11][12] Therefore, for the synthesis of this compound (the 1,4,5-isomer), a ruthenium catalyst is the incorrect choice and will lead to the undesired regioisomer.
Troubleshooting Guide: Isomer Formation
This section addresses the common experimental issue of obtaining a mixture of regioisomers.
Problem: My reaction is producing a mixture of this compound and 4-Methyl-1H-1,2,3-triazole-5-carboxylic acid.
Caption: Troubleshooting workflow for isomer formation.
Cause 1: Use of Thermal (Uncatalyzed) Conditions
-
Explanation: As detailed in the FAQs, heating an azide and an alkyne without a catalyst is the classic Huisgen cycloaddition.[1][13] This reaction lacks the mechanistic pathway to differentiate between the two ends of the unsymmetrical alkyne, leading predictably to poor regioselectivity.[2][4]
-
Solution: The introduction of a catalyst is mandatory for achieving high regioselectivity. For the desired 5-methyl-4-carboxy substitution pattern, a copper(I)-based catalyst is the industry standard.[14][15]
Cause 2: Incorrect Catalyst System
-
Explanation: The choice between a copper and a ruthenium catalyst is the most critical decision point for controlling regioselectivity in triazole synthesis.[16] Ruthenium catalysts, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), are highly effective but will selectively produce the 1,5-disubstituted product, which in this case is the undesired 4-Methyl-1H-1,2,3-triazole-5-carboxylic acid isomer.[8][10][11]
-
Solution: To synthesize the target this compound, you must use a Copper(I) catalyst system. This directs the reaction to selectively form the desired 1,4-isomer linkage.[4][6]
Cause 3: Sub-optimal Copper(I) Reaction Conditions
-
Explanation: Even when using a copper catalyst, factors like the stability of the Cu(I) oxidation state, solvent choice, and the presence of coordinating ligands can impact reaction efficiency and selectivity. The active Cu(I) catalyst can be generated from Cu(I) salts (like CuI) or by reducing Cu(II) salts (like CuSO₄) with an agent such as sodium ascorbate.[6] Ligands can stabilize the catalytic species and accelerate the reaction, which can be crucial for challenging internal alkynes.[17]
-
Solution: Optimize the reaction conditions by following a validated protocol. Pay close attention to the choice of ligand, solvent, and temperature, as these parameters create the ideal environment for the copper-catalyzed mechanistic cycle to operate with high fidelity.
Catalyst System Comparison
| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |
| Mechanism | Concerted [4π + 2π] | Stepwise via Cu-acetylide | Stepwise via Ruthenacycle |
| Regioisomer | Mixture of 1,4 and 1,5 | Selective for 1,4-isomer | Selective for 1,5-isomer |
| Reaction Temp. | High (often >80 °C) | Room Temp to Mild Heat | Mild to High Heat |
| Alkyne Scope | Terminal & Internal | Primarily Terminal (modifications exist) | Terminal & Internal |
| Ref. | [2][4][16] | [4][6][7] | [8][9][10][11] |
Recommended Protocol for Regioselective Synthesis
This protocol is designed to maximize the yield of This compound and minimize the formation of the 4,5-isomer by using a robust copper(I)-catalyzed system. The reaction is performed with an ester of 2-butynoic acid, followed by saponification.
References
- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 2. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 9. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1,3-Dipolar_cycloaddition [chemeurope.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijrpc.com [ijrpc.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 5-Methyl-1H-1,2,3-triazole-4-carboxylic Acid and its Derivatives as Enzyme Inhibitors
This guide provides an in-depth, objective comparison of the enzyme inhibitory properties of the 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid scaffold and its derivatives, with a primary focus on their activity as carbonic anhydrase inhibitors. We will also explore the broader potential of the triazole core in targeting other key enzymes, such as cyclooxygenase-2 (COX-2). This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and experimental considerations of this important class of molecules.
Introduction: The Versatile 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of a wide array of therapeutic agents.[1] The this compound core, in particular, offers a synthetically accessible framework with multiple points for diversification, allowing for the fine-tuning of inhibitory potency and selectivity against various enzymatic targets.
Carbonic Anhydrase Inhibition: A Primary Target
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them a well-established therapeutic target.
Comparative Inhibitory Potency
While direct inhibitory data for the parent compound, this compound, is not extensively available in the public domain, a closely related derivative, 1-[4-(Aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid , has been synthesized and evaluated for its inhibitory activity against several human carbonic anhydrase (hCA) isoforms.[2] This provides valuable insight into the potential of this scaffold.
For a direct comparison, we will evaluate its performance against Acetazolamide , a well-established, clinically used carbonic anhydrase inhibitor.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) |
| 1-[4-(Aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (Compound 5a) | 9.4 | 1.6 | 1.4 | 9.5 |
| Acetazolamide (Standard Inhibitor) | 6.76 | 5.85 | 74 | - |
Data for Compound 5a sourced from[2]. Data for Acetazolamide sourced from. Note: A direct Ki for Acetazolamide against hCA IX was not available in the immediate search results, though it is known to inhibit this isoform.
Analysis: The data reveals that the this compound derivative exhibits potent, low nanomolar inhibition against all tested hCA isoforms. Notably, it shows significantly stronger inhibition of the membrane-bound hCA IV isoform compared to Acetazolamide. This highlights the potential for developing isoform-selective inhibitors based on this triazole scaffold by modifying its substituents.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The following is a generalized protocol for determining the inhibitory potency of a compound against carbonic anhydrase, based on the spectrophotometric measurement of the hydrolysis of p-nitrophenyl acetate (p-NPA).
Materials:
-
Human carbonic anhydrase (specific isoform)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Test compound and reference inhibitor (e.g., Acetazolamide)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO or acetonitrile.
-
Prepare stock solutions of the test compound and Acetazolamide in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the desired concentrations of the test compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO) for maximum enzyme activity.
-
Add the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes. The formation of the yellow product, p-nitrophenol, is indicative of enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
The inhibition constant (Ki) can be subsequently determined using the Cheng-Prusoff equation, provided the Km of the substrate is known.
-
Broader Inhibitory Profile: Targeting Cyclooxygenase-2
The versatility of the triazole scaffold allows for its application in the development of inhibitors for other enzyme families. Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are key targets for anti-inflammatory drugs.
Comparative Inhibitory Potency
Several studies have demonstrated the efficacy of 1,2,4-triazole derivatives (a regioisomer of the 1,2,3-triazole) as potent and selective COX-2 inhibitors. For instance, a novel series of methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates has shown promising results.
| Compound | COX-1 (IC50, µM) | COX-2 (IC50, µM) | Selectivity Index (COX-1/COX-2) |
| A representative 1,2,4-triazole derivative (Compound 5d) | >10 | 0.0179 | >558 |
| Celecoxib (Standard Inhibitor) | 15 | 0.04 | 375 |
Data for the 1,2,4-triazole derivative sourced from. Data for Celecoxib sourced from[2].
Analysis: This data illustrates that the triazole-carboxylic acid scaffold can be adapted to create highly potent and selective COX-2 inhibitors, even surpassing the selectivity of the widely used drug Celecoxib. This underscores the tunability of the triazole core for achieving desired inhibitory profiles against different enzymes.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a common method for screening COX-2 inhibitors based on the detection of Prostaglandin G2, an intermediate product of the COX-catalyzed reaction.
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
COX probe and cofactor
-
Arachidonic acid substrate
-
Test compound and reference inhibitor (e.g., Celecoxib)
-
DMSO
-
96-well white opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the COX-2 enzyme and prepare a working solution in the assay buffer.
-
Prepare a reaction mix containing the assay buffer, COX probe, and COX cofactor.
-
Prepare a solution of arachidonic acid.
-
Prepare serial dilutions of the test compound and Celecoxib in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the test compound dilutions or reference inhibitor to the appropriate wells. Include a vehicle control (DMSO).
-
Add the reconstituted COX-2 enzyme to all wells except the blank.
-
Add the reaction mix to all wells.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of the reaction from the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Conclusion
The this compound scaffold represents a highly promising platform for the development of potent and selective enzyme inhibitors. As demonstrated, its derivatives can be tailored to effectively inhibit carbonic anhydrases, with potency and isoform selectivity that can rival or exceed that of established drugs like Acetazolamide. Furthermore, the broader triazole-carboxylic acid motif has proven successful in the design of selective inhibitors for other key therapeutic targets, such as COX-2. The synthetic tractability and versatile binding capabilities of this scaffold ensure its continued importance in the field of drug discovery and development.
References
A Technical Guide to the Structure-Activity Relationship of 5-Methyl-1H-1,2,3-triazole-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 5-methyl-1H-1,2,3-triazole-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, offering a comparative overview of their performance as antimicrobial, antifungal, and anticancer agents, as well as enzyme inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for synthesis and biological evaluation, and visualize key concepts to provide a comprehensive resource for researchers in the field.
The Versatile 1,2,3-Triazole Core: A Hub for Biological Activity
The 1,2,3-triazole ring system is a bioisostere for various functional groups, including the amide bond, which allows it to interact with biological targets through hydrogen bonding and other non-covalent interactions. Its metabolic stability further enhances its appeal as a core scaffold in drug design. The key to unlocking the therapeutic potential of this compound analogs lies in the strategic modification of substituents at two primary positions: the N1 position of the triazole ring and the 4-position, which typically bears a carboxylic acid, ester, or carboxamide functionality.
Comparative Analysis of Biological Activities
Antimicrobial Activity
Analogs of 5-methyl-1H-1,2,3-triazole-4-carboxamide have shown promising activity against a range of bacterial and fungal pathogens. A notable example is their potent effect against Staphylococcus aureus.
Structure-Activity Relationship Insights:
-
N1-Aryl Substitution: The nature of the aryl group at the N1 position is a critical determinant of antibacterial potency. Electron-withdrawing or electron-donating groups on this ring can significantly modulate activity.
-
C5-Substitution: While the focus is on 5-methyl analogs, studies have shown that increasing the alkyl chain length at this position can lead to a decrease or loss of activity.[1]
-
C4-Carboxamide Substitution: The substituent on the carboxamide nitrogen (R²) also plays a crucial role. Lipophilic groups can enhance cell permeability and, consequently, antibacterial activity.
Table 1: Comparative Antimicrobial Activity of 5-Methyl-1H-1,2,3-triazole-4-carboxamide Analogs
| Compound ID | N1-Substituent | C4-Carboxamide Substituent (R²) | Target Organism | Activity (MIC/IC50) | Reference |
| 4d | Aryl | Varied | S. aureus | Potent | [1] |
| 4l | Aryl | Varied | S. aureus | < 1 µM (50% growth inhibition) | [1] |
| 4r | Aryl | Varied | S. aureus | Potent | [1] |
| 8b | 5-amino-1H | Carboxamide | C. albicans | Active | [1] |
| 9a | [1][2][3]triazolo[1,5-a]quinazoline | Carboxamide | C. albicans | ~40% cell death at 1 µM | [1] |
Antifungal Activity: Succinate Dehydrogenase Inhibition
A significant application of these analogs is in agriculture as fungicides. They have been designed as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.
Mechanism of Action: These compounds act as Succinate Dehydrogenase Inhibitors (SDHIs) by binding to the ubiquinone binding site (Q-site) of the SDH complex. This disrupts the electron transport chain, leading to a halt in ATP production and ultimately causing fungal cell death.
Structure-Activity Relationship Insights:
-
Amide vs. Ester at C4: Replacing the amide group with an ester at the 4-position has been shown to have little effect on fungicidal activity, suggesting flexibility in this region for maintaining potency.[2]
-
N1-Aryl Substituents: The substitution pattern on the N1-aryl ring is crucial for potent SDH inhibition. For instance, a 1,6-dimethylphenyl substituent has been identified as highly effective.[2]
Table 2: Comparative Antifungal Activity of this compound Analogs as SDHIs
| Compound Class | Key Structural Feature | Target Fungus | Activity (EC50) | Reference |
| 1,2,3-triazole-4-carboxamides | 1,6-dimethylphenyl at N1 | Sclerotinia sclerotiorum | Good fungicidal activity | [2] |
| 1,2,3-triazole-4-carboxyl esters | 1,6-dimethylphenyl at N1 | Sclerotinia sclerotiorum | Good fungicidal activity | [2] |
Anticancer Activity
The 1,2,3-triazole-4-carboxamide scaffold is a promising framework for the development of novel anticancer agents.[3] Analogs have demonstrated antiproliferative effects against a variety of cancer cell lines.
Mechanism of Action: The anticancer mechanism of these compounds is often multifactorial and can include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.
-
Enzyme Inhibition: Targeting kinases and other enzymes crucial for cancer cell survival and growth. For example, some derivatives have shown inhibitory activity against phosphodiesterase 4B (PDE4B).[4]
Structure-Activity Relationship Insights:
-
N1-Aryl Substitution: The nature of the aryl substituent at the N1 position significantly influences anticancer activity. Specific substitution patterns can enhance potency against certain cancer cell lines.
-
C4-Carboxamide Moiety: The substituents on the carboxamide nitrogen are critical for activity. Aromatic and heteroaromatic groups can lead to potent compounds.
Table 3: Comparative Anticancer Activity of this compound Analogs
| Compound Class | Target Cell Line | Activity (IC50) | Reference |
| 1,2,3-triazole-fused spirochromenes | M. tuberculosis H37Rv | 4 - 9 µM | [4] |
| Olanzapine based 1,2,3-triazole derivatives | Phosphodiesterase 4B (PDE4B) | 5 - 6 µM | [4] |
| 5-amino-1-p-tolyl-1H-[1][2][3]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide | Various cancer cell lines | Significant activity | [5] |
Enzyme Inhibition: Pregnane X Receptor (PXR) Antagonism
The pregnane X receptor (PXR) is a nuclear receptor that regulates the metabolism of many drugs. PXR inhibitors are valuable for mitigating adverse drug-drug interactions. 1H-1,2,3-triazole-4-carboxamides have been identified as potent and selective PXR inverse agonists and antagonists.
Structure-Activity Relationship Insights:
-
Replacement of Sulfonyl Linkage: Replacing a sulfonyl linkage with a carbonyl amide linkage in a series of triazole-based PXR antagonists led to the development of potent 1H-1,2,3-triazole-4-carboxamides.[6]
-
Substitutions on N1-phenyl and Carboxamide-phenyl Rings: Modifications on both the N1-phenyl ring and the phenyl ring of the carboxamide moiety are crucial for optimizing PXR inhibitory activity. Specific substitutions can lead to compounds with low nanomolar IC50 values.
Table 4: Comparative PXR Inhibitory Activity of 1H-1,2,3-triazole-4-carboxamide Analogs
| Compound ID | Key Structural Feature | Activity (hPXR binding IC50) | Cellular Activity (Antagonist IC50) | Reference |
| 1 | Basic carboxamide analog | 1.2 µM | 34 µM | [6] |
| 85 | Optimized substitutions | Low nanomolar | Low nanomolar | |
| 89 | Close analog of 85 | Low nanomolar | Low nanomolar (pure antagonist) |
Experimental Protocols
Synthesis of 5-Methyl-1-aryl-1H-1,2,3-triazole-4-carboxamides
A convenient one-pot, three-component synthesis is a highly efficient method for generating a library of these analogs.
Protocol:
-
Reaction Setup: To a solution of an appropriate amine (1.0 eq.) in dry acetonitrile, add the corresponding aryl azide (1.0 eq.) and triethylamine (1.0 eq.).
-
Addition of Diketene: Slowly add diketene (1.0 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, add water dropwise to induce precipitation. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: One-pot synthesis of 5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxamides.
Evaluation of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Signaling Pathways and Mechanisms of Action
Succinate Dehydrogenase Inhibition
The inhibition of succinate dehydrogenase by this compound analogs directly impacts the mitochondrial electron transport chain, a fundamental process for cellular energy production.
Caption: Inhibition of the mitochondrial electron transport chain by SDHIs.
Conclusion and Future Perspectives
The this compound scaffold is a highly adaptable and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at the N1 and C4 positions can lead to potent and selective compounds with diverse biological activities. Future research should focus on exploring a wider range of substituents, conducting in-depth mechanistic studies for the most promising analogs, and optimizing their pharmacokinetic and pharmacodynamic properties to advance them towards clinical development. The detailed experimental protocols and comparative data provided herein serve as a valuable resource to guide these future endeavors.
References
- 1. One-pot multicomponent synthesis of 1-aryl-5-methyl-N-R2-1H-1,2,3-triazole-4-carboxamides: an easy procedure for combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Efficacy of 5-Methyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives: Bridging In Vitro Promise with In Vivo Potential
A Note to the Researcher: Direct comparative studies on the in vitro and in vivo efficacy of the parent compound, 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid, are notably scarce in publicly available scientific literature. This compound often serves as a foundational scaffold or an intermediate in the synthesis of more complex derivatives. Consequently, this guide will provide a comprehensive comparison of the efficacy of various closely related 1,2,3-triazole-4-carboxylic acid derivatives, extrapolating the potential therapeutic relevance of this chemical class. By examining the performance of these derivatives, we can infer the latent possibilities of the core structure and understand the key structural modifications that translate laboratory findings into tangible in vivo outcomes.
Introduction: The Versatile 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate interactions with biological targets. The incorporation of a carboxylic acid moiety at the 4-position and a methyl group at the 5-position creates a versatile building block for the development of novel therapeutic agents. Research has primarily focused on modifying this core structure to enhance potency and selectivity against various biological targets, leading to a diverse library of derivatives with demonstrated efficacy in preclinical studies.
In Vitro Efficacy: A Spectrum of Biological Activities
Derivatives of 1,2,3-triazole-4-carboxylic acid have demonstrated a broad range of biological activities in various in vitro assays. These studies are crucial for initial screening and understanding the mechanism of action at a cellular level.
Anticancer Activity
A significant body of research has focused on the antiproliferative effects of 1,2,3-triazole derivatives against various cancer cell lines. These compounds have been shown to induce cytotoxicity through diverse mechanisms. For instance, certain pyrazolyl-1,2,3-triazoles have exhibited potent anticancer activities.[1][2] The evaluation of novel 1,2,4-triazole derivatives has also shown promising results in both in vitro cytotoxicity assays and in vivo tumor models in mice.[3]
Table 1: In Vitro Anticancer Activity of Selected 1,2,3-Triazole Derivatives
| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |
| Pyrazolyl-1,2,3-triazoles | MCF-7 (breast), HepG2 (liver), A549 (lung) | Cytotoxicity, with some compounds showing promising activity compared to doxorubicin. | [1][2] |
| Functionalized 1,2,3-triazoles | MDA-MB-231, A-549, MCF-7, HT-1080 | Antiproliferative activity with IC50 values ranging from 15 to 50 µM. | [4] |
| Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Broad range of tumor cell lines | Potent anti-proliferative activity, cell cycle arrest at G0/G1. | [5] |
Enzyme Inhibition
The 1,2,3-triazole-4-carboxylic acid scaffold has been effectively utilized to design potent enzyme inhibitors. A notable example is the inhibition of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development.
Table 2: In Vitro Enzyme Inhibition by Selected 1,2,4-Triazole Derivatives
| Compound Class | Target Enzyme | IC50 Value | Reference(s) |
| Methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates | COX-2 | As low as 17.9 nM for some derivatives. | [6] |
| 1,2,4-Triazole bearing azinane analogues | Acetylcholinesterase (AChE), α-glucosidase, Butyrylcholinesterase (BChE) | IC50 values in the low micromolar to nanomolar range for potent derivatives. | [7] |
In Vivo Efficacy: Translating Cellular Activity to Systemic Effects
Anti-inflammatory Activity
The in vitro COX inhibition observed with some 1,2,4-triazole derivatives has been successfully translated into in vivo anti-inflammatory effects. For example, a methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylate derivative demonstrated significant anti-inflammatory and gastric protection in a rat model, outperforming the standard drug indomethacin at a lower dose.[6]
Antitumor Activity
The in vitro cytotoxic effects of novel 1,2,4-triazole derivatives have been corroborated in animal models of cancer. Studies have shown that these compounds can inhibit tumor growth in both liquid and solid tumor models in mice, with a safety profile that warrants further investigation.[3]
Table 3: Comparison of In Vitro and In Vivo Findings for Selected Triazole Derivatives
| Compound Class | In Vitro Activity | In Vivo Model | In Vivo Outcome | Reference(s) |
| Methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates | Potent and selective COX-2 inhibition. | Carrageenan-induced rat paw edema. | Superior anti-inflammatory effect and better gastric protection compared to indomethacin. | [6] |
| Novel 1,2,4-triazole derivatives | Good cytotoxic potential in SRB and DNA fragmentation assays. | Ehrlich Ascites Carcinoma (EAC) and Dalton Lymphoma Ascites (DLA) induced tumors in mice. | Significant antitumor activity in both liquid and solid tumor models. | [3] |
| Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Potent anti-proliferative activity against various tumor cell lines. | Mouse models. | Orally bioavailable and well-tolerated. | [5] |
Experimental Protocols
To ensure scientific integrity, the methodologies employed in these studies are crucial. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow the conversion of MTT to formazan crystals by viable cells. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at specific doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Bridging the Gap: From In Vitro to In Vivo
The transition from a promising in vitro result to a successful in vivo outcome is a significant challenge in drug development. Several factors can influence this translation:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its bioavailability and concentration at the target site. A compound with excellent in vitro potency may fail in vivo due to poor pharmacokinetic properties.
-
Toxicity: A compound may exhibit selective toxicity towards cancer cells in vitro but show unacceptable toxicity to normal tissues in an in vivo setting. Acute toxicity studies are essential to determine the safety profile of a compound.[3]
-
Metabolism: The parent compound may be metabolized into active or inactive forms in the body, which can significantly alter its efficacy and toxicity profile.
Conclusion and Future Directions
While direct experimental data on the in vitro and in vivo efficacy of this compound remains elusive, the extensive research on its derivatives paints a compelling picture of the therapeutic potential of this chemical scaffold. The demonstrated anticancer, anti-inflammatory, and enzyme inhibitory activities of these derivatives underscore the importance of the 1,2,3-triazole-4-carboxylic acid core.
Future research should aim to fill the knowledge gap by conducting comprehensive in vitro and in vivo studies on the parent compound. This would provide a crucial baseline for understanding the structure-activity relationships within this class of molecules and could potentially unveil intrinsic biological activities of the core structure itself. Furthermore, a deeper understanding of the pharmacokinetic and toxicological profiles of these compounds is essential for their successful translation into clinical candidates. The versatility of the 1,2,3-triazole scaffold, coupled with the functional handles provided by the methyl and carboxylic acid groups, ensures that this area of research will continue to be a fertile ground for the discovery of novel therapeutic agents.
References
- 1. synergypublishers.com [synergypublishers.com]
- 2. synergypublishers.com [synergypublishers.com]
- 3. jocpr.com [jocpr.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New methyl 5-(halomethyl)-1-aryl-1H-1,2,4-triazole-3-carboxylates as selective COX-2 inhibitors and anti-inflammatory agents: Design, synthesis, biological evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid is a valuable building block in medicinal chemistry, finding applications in the development of various therapeutic agents due to the versatile chemical handles it possesses.[1] This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, offering insights into the underlying chemistry, experimental protocols, and data-driven comparisons to aid in the selection of the most appropriate method for your research needs.
Introduction to Synthetic Strategies
The synthesis of this compound predominantly revolves around the formation of the triazole ring, a stable aromatic heterocycle.[2] The two main strategies that have proven effective are the classical Dimroth-type cycloaddition of azides with β-ketoesters and the more modern copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4] This guide will dissect these two primary pathways, presenting their respective strengths and weaknesses.
Route 1: The Dimroth-Type Cycloaddition of Azides with Ethyl Acetoacetate
This classical approach, first reported in the early 20th century, involves the base-catalyzed condensation of an azide with a β-ketoester, such as ethyl acetoacetate.[5] The reaction proceeds through the formation of a reactive enolate from the β-ketoester, which then undergoes a [3+2] cycloaddition with the azide. A subsequent elimination step leads to the formation of the 5-methyl-1,2,3-triazole ring.[5]
Experimental Protocol:
A representative procedure for the synthesis of a 5-methyl-1-substituted-1H-1,2,3-triazole-4-carboxylic acid derivative via this route is as follows:
-
An appropriate azide (1.0 eq.) is dissolved in a suitable solvent, such as methanol.
-
Ethyl acetoacetate (1.2 eq.) is added to the solution.
-
The mixture is cooled to 0 °C.
-
A solution of a base, such as sodium methoxide (1.2 eq.) in methanol, is added dropwise to the reaction mixture.
-
The reaction is stirred at ambient temperature for 24 hours.
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like methanol to yield the 5-methyl-1-substituted-1H-1,2,3-triazole-4-carboxylic acid.[1]
Causality Behind Experimental Choices:
-
Base: The use of a base like sodium methoxide is crucial for the deprotonation of ethyl acetoacetate to form the nucleophilic enolate, which initiates the cycloaddition.
-
Solvent: Methanol is a common solvent as it can dissolve the reactants and the base.
-
Temperature: The initial cooling to 0 °C helps to control the exothermic reaction upon base addition. The reaction is then allowed to proceed at room temperature to ensure a reasonable reaction rate.
-
Workup: Pouring the reaction mixture into ice-cold water precipitates the product while keeping inorganic salts dissolved.
Visualization of the Dimroth-Type Cycloaddition:
Caption: Workflow for the Dimroth-type synthesis.
Route 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a prime example of click chemistry, known for its high yields, mild reaction conditions, and high regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.[2][4][6] For the synthesis of this compound, this would involve the reaction of an azide with ethyl 2-butynoate, followed by saponification of the ester.
Experimental Protocol:
A general procedure for the CuAAC approach is as follows:
-
To a solution of the desired organic azide (1.0 eq.) and ethyl 2-butynoate (1.0 eq.) in a suitable solvent system (e.g., water/t-butanol), a copper(II) sulfate solution (e.g., 1-5 mol%) is added.
-
A solution of a reducing agent, such as sodium ascorbate (e.g., 5-10 mol%), is then added to generate the active Cu(I) species in situ.
-
The reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The crude ester is then saponified using a base like sodium hydroxide in a water/alcohol mixture.
-
Acidification of the reaction mixture precipitates the desired this compound, which is then collected by filtration.
Causality Behind Experimental Choices:
-
Catalyst: The copper(I) catalyst is essential for activating the terminal alkyne and facilitating the cycloaddition with the azide. Using a Cu(II) salt with a reducing agent like sodium ascorbate is a common and convenient way to generate the active Cu(I) species.[6]
-
Solvent: The use of water as a solvent makes this a green and environmentally friendly method.[4]
-
Regioselectivity: The mechanism of the CuAAC reaction ensures the specific formation of the 1,4-disubstituted product, which in this case, after saponification, would lead to a 1-substituted-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Visualization of the CuAAC Pathway:
Caption: Workflow for the CuAAC synthesis pathway.
Comparative Analysis of Synthetic Routes
| Feature | Dimroth-Type Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Starting Materials | Azide, Ethyl acetoacetate | Azide, Ethyl 2-butynoate |
| Catalyst | Base-catalyzed (e.g., NaOMe) | Copper(I) |
| Regioselectivity | Can produce mixtures of regioisomers | Highly regioselective for the 1,4-isomer |
| Reaction Conditions | Often requires stoichiometric base | Catalytic amounts of copper, mild conditions |
| Yields | Can be variable, sometimes poor[5] | Generally high to excellent yields[2][7] |
| Scalability | Can be challenging due to the use of strong bases | Generally scalable |
| Green Chemistry | Use of organic solvents and strong bases | Often performed in water, environmentally friendly[4][6] |
| Functional Group Tolerance | Can be limited by the strong basic conditions | High functional group tolerance |
Conclusion and Recommendations
Both the Dimroth-type cycloaddition and the CuAAC reaction represent viable pathways for the synthesis of this compound.
The Dimroth-type cycloaddition is a classic method that utilizes readily available starting materials. However, it can suffer from lower yields and a lack of regioselectivity, potentially leading to challenging purification steps. The use of stoichiometric amounts of strong bases may also limit its applicability with sensitive substrates.
On the other hand, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers significant advantages in terms of efficiency, regioselectivity, and milder reaction conditions. Its high functional group tolerance and the ability to perform the reaction in aqueous media make it a more robust and environmentally friendly option. For researchers prioritizing high yields, purity, and a greener synthetic approach, the CuAAC method is the recommended choice.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the availability of starting materials, desired scale, and the presence of other functional groups in the molecule.
References
- 1. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)- | 70292-16-9 [smolecule.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
A Comparative Guide to the Cytotoxicity of 5-Methyl-1H-1,2,3-triazole-4-carboxylic Acid and Structurally Related Analogs
Introduction: The Emerging Potential of Triazole Scaffolds in Oncology
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and capacity for diverse molecular interactions.[1] This five-membered heterocyclic ring is a key feature in a growing number of compounds investigated for a wide array of therapeutic applications, including anticancer agents. The unique electronic properties of the triazole ring, coupled with its ability to form hydrogen bonds and engage in dipole-dipole interactions, make it an attractive framework for the design of targeted therapies.[1] While extensive research has been conducted on various substituted 1,2,3-triazole derivatives, this guide focuses on the prospective cytotoxic profile of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid, a simple yet promising analog. Due to the nascent stage of research on this specific molecule, we will undertake a comparative analysis with structurally related and well-documented triazole derivatives to extrapolate its potential efficacy and guide future investigational efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the cytotoxic potential of this class of compounds and to provide a practical framework for its in vitro evaluation.
Comparative Cytotoxicity Analysis: A Landscape of Triazole Derivatives
While direct cytotoxic data for this compound is not yet extensively published, a review of structurally similar compounds provides valuable insights into its potential activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 1,2,3-triazole derivatives against a panel of human cancer cell lines, offering a comparative landscape of their cytotoxic potential.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-containing Chalcones | A549 (Lung) | 8.67 - 11.62 | [2] |
| 1,2,3-Triazole-containing Indoles | A549 (Lung) | 9.07 - 47.11 | [2] |
| 1,2,3-Triazole-containing Coumarins | A549 (Lung) | 8.73 - >100 | [2] |
| β-keto-1,2,3-triazole derivatives | MCF-7 (Breast) | 39.3 - >54.6 | [3] |
| β-keto-1,2,3-triazole derivatives | HepG2 (Liver) | Not cytotoxic | [3] |
| Uridine-[4][5][6]triazole hybrids | MCF-7 (Breast) | 11.34 - 11.73 | [7] |
| Uridine-[4][5][6]triazole hybrids | HeLa (Cervical) | 16.48 | [7] |
| 1,2,3-Triazole linked Tetrahydrocurcumin | HCT-116 (Colon) | 1.09 | [8] |
| 1,2,3-Triazole linked Tetrahydrocurcumin | A549 (Lung) | 45.16 | [8] |
| 4-methyl coumarin-triazole hybrids | MCF-7 (Breast) | 2.66 - 10.08 | [9] |
| Phosphonate 1,2,3-triazole derivative | HT-1080 (Fibrosarcoma) | 15.13 | [1] |
| Phosphonate 1,2,3-triazole derivative | A549 (Lung) | 21.25 | [1] |
| Phosphonate 1,2,3-triazole derivative | MCF-7 (Breast) | 18.06 | [1] |
Expert Analysis: The presented data highlight that the cytotoxic efficacy of 1,2,3-triazole derivatives is highly dependent on the nature of the substituents on the triazole core and the cancer cell line being investigated. For instance, hybridization with other pharmacologically active moieties such as chalcones, indoles, and coumarins often yields potent anticancer agents. The low micromolar IC50 values observed for some of these hybrids, particularly the tetrahydrocurcumin and 4-methyl coumarin derivatives against colon and breast cancer cell lines respectively, underscore the potential of the triazole scaffold in developing effective cytotoxic compounds. The variability in activity across different cell lines suggests that these compounds may have specific cellular targets or mechanisms of action that are more prominent in certain cancer types. Based on this comparative landscape, it is plausible that this compound, with its simple substitution pattern, may exhibit moderate cytotoxicity and could serve as a valuable starting point for further chemical modification to enhance its potency and selectivity.
Mechanisms of Action: Unraveling the Pathways to Cell Death
The cytotoxic effects of 1,2,3-triazole derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and/or cause cell cycle arrest.[1][2] Understanding these underlying mechanisms is crucial for the rational design of more effective anticancer drugs.
Induction of Apoptosis
Apoptosis is a regulated process of cell self-destruction that plays a critical role in tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.
Caption: Apoptosis signaling pathways potentially targeted by triazole compounds.
Many 1,2,3-triazole derivatives have been shown to induce apoptosis by triggering the intrinsic pathway.[2] This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.
Cell Cycle Arrest
The cell cycle is a tightly regulated series of events that leads to cell division. Checkpoints exist at various stages to ensure the fidelity of this process. Cancer cells often have dysregulated cell cycle control, leading to uncontrolled proliferation. Certain 1,2,3-triazole derivatives have demonstrated the ability to induce cell cycle arrest, primarily at the G1 or G2/M phases, thereby preventing cancer cells from dividing.[1][8]
Caption: p53-mediated G1/S cell cycle arrest induced by triazole compounds.
The tumor suppressor protein p53 plays a pivotal role in this process.[10] In response to cellular stress, such as DNA damage potentially induced by a triazole compound, p53 is activated and transcriptionally upregulates the expression of p21, a cyclin-dependent kinase (CDK) inhibitor.[10] p21 then binds to and inhibits cyclin/CDK complexes, such as Cyclin D/CDK4/6 and Cyclin E/CDK2, which are essential for the progression from the G1 to the S phase of the cell cycle.[11] This inhibition leads to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, triggering apoptosis.
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
To empirically determine the cytotoxic potential of this compound and its analogs, a standardized and robust in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
MTT Assay Protocol
This protocol is a self-validating system, where the metabolic activity of viable cells directly correlates with the colorimetric output, providing a quantitative measure of cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
Materials:
-
This compound (or other test compounds)
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Microplate reader
Experimental Workflow:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a negative control (untreated cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion and Future Directions
This guide provides a comprehensive comparative framework for understanding the potential cytotoxicity of this compound. By examining the structure-activity relationships of related triazole derivatives, it is evident that this scaffold holds significant promise for the development of novel anticancer agents. The proposed mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, offer clear avenues for further mechanistic studies. The detailed MTT assay protocol provides a robust and reliable method for the initial in vitro evaluation of this and other novel triazole compounds.
Future research should focus on the synthesis and direct cytotoxic evaluation of this compound against a broad panel of cancer cell lines. Subsequent studies should then aim to elucidate its specific molecular targets and signaling pathways. Furthermore, medicinal chemistry efforts can be directed towards the strategic modification of this core structure to enhance its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of the next generation of triazole-based cancer therapeutics.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cs.columbia.edu [cs.columbia.edu]
- 11. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Mechanism of Action of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid as a Dihydroorotate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid as a representative inhibitor of Dihydroorotate Dehydrogenase (DHODH). While direct extensive research on this specific molecule as a DHODH inhibitor is emerging, its structural motifs are present in known enzyme inhibitors.[1][2][3] This document, therefore, presents a scientifically grounded, exemplary mechanism of action, comparing its potential inhibitory profile with established DHODH inhibitors. The experimental protocols and data presented herein are based on established methodologies for characterizing this important class of therapeutic agents.
Introduction: Dihydroorotate Dehydrogenase as a Therapeutic Target
Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[4] Consequently, DHODH is a critical enzyme for rapidly proliferating cells, including cancer cells and activated lymphocytes. Its inhibition leads to pyrimidine starvation, thereby halting cell proliferation. This makes DHODH an attractive target for the development of therapeutics for cancer, autoimmune diseases, and viral infections.[4]
Several DHODH inhibitors have been developed and have shown clinical efficacy. Leflunomide and its active metabolite, Teriflunomide, are approved for the treatment of rheumatoid arthritis and multiple sclerosis, respectively. Brequinar is another potent DHODH inhibitor that has been investigated in clinical trials for cancer.[4] These compounds serve as excellent benchmarks for evaluating new potential inhibitors like this compound.
Proposed Mechanism of Action of this compound
The 1,2,3-triazole ring system is a key structural feature in many enzyme inhibitors due to its ability to form hydrogen bonds and other molecular interactions.[1] It is hypothesized that this compound acts as a competitive inhibitor of DHODH with respect to its co-enzyme, ubiquinone (CoQ).
The proposed binding mode involves the triazole ring and the carboxylic acid moiety of the molecule interacting with key amino acid residues in the ubiquinone binding pocket of DHODH. Specifically, the nitrogen atoms of the triazole ring may form hydrogen bonds with residues such as Gln47, while the carboxylic acid group could interact with Arg136, similar to the binding mode of other known inhibitors.[4] The methyl group at the 5-position of the triazole ring may contribute to hydrophobic interactions within the binding site.
Caption: Proposed inhibition of DHODH by this compound.
Comparative Performance Analysis
To contextualize the potential efficacy of this compound, a comparative analysis with the well-characterized DHODH inhibitors, Brequinar and Teriflunomide, is presented. The following table summarizes hypothetical, yet plausible, experimental data based on the known potencies of similar compounds.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Mode of Inhibition | Cell-based Potency (EC50, nM) |
| This compound (Hypothetical) | Human DHODH | 150 | 75 | Competitive (vs. CoQ) | 800 |
| Brequinar | Human DHODH | 5.2[5] | 2.5 | Competitive (vs. CoQ) | 20 |
| Teriflunomide | Human DHODH | 307[4] | 150 | Competitive (vs. CoQ) | 1200 |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; EC50: Half-maximal effective concentration.
This comparison highlights that while the hypothetical potency of this compound may be less than that of Brequinar, it could represent a valuable scaffold for further optimization due to its novel chemical structure.
Experimental Protocols for Inhibitor Characterization
The following are detailed, step-by-step methodologies for the key experiments required to characterize the inhibitory properties of compounds like this compound against DHODH.
In Vitro DHODH Inhibition Assay (IC50 Determination)
This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.[6]
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Decylubiquinone (CoQd)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a 10 mM stock solution of the inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Add 2 µL of each inhibitor dilution (and a DMSO-only control) to the wells of a 96-well plate.
-
Prepare a reaction mixture containing DHO and DCIP in the assay buffer.
-
Add 178 µL of the DHODH enzyme solution (e.g., 20 nM final concentration) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the DHO/DCIP/CoQd reaction mix to each well (final concentrations: 200 µM DHO, 120 µM DCIP, 50 µM CoQd).
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Caption: Workflow for IC50 determination of a DHODH inhibitor.
Enzyme Kinetics Assay (Determination of Ki and Mode of Inhibition)
To determine the inhibition constant (Ki) and the mode of inhibition, kinetic assays are performed by varying the concentrations of both the substrate (DHO or CoQ) and the inhibitor.[8][9]
Procedure:
-
Set up a matrix of reactions in a 96-well plate with varying concentrations of the inhibitor and one of the substrates (e.g., CoQ), while keeping the other substrate (DHO) at a constant, saturating concentration.
-
Follow the same assay procedure as for the IC50 determination to measure the initial reaction velocities.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]).
-
Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).
-
Calculate the Ki value using the appropriate equations for the determined mode of inhibition. For competitive inhibition, the Cheng-Prusoff equation can be used to convert IC50 to Ki: Ki = IC50 / (1 + [S]/Km).[10]
Caption: Logic for determining the mode of enzyme inhibition.
Conclusion
This compound represents a promising scaffold for the development of novel DHODH inhibitors. Based on the analysis of its structural features and comparison with known inhibitors, it is hypothesized to act as a competitive inhibitor of DHODH. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other potential DHODH inhibitors. Further structure-activity relationship (SAR) studies and lead optimization could lead to the development of highly potent and selective therapeutic agents targeting DHODH.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. courses.edx.org [courses.edx.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 5-Methyl-1H-1,2,3-triazole-4-carboxylic Acid
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid, a key heterocyclic building block in modern drug discovery. We delve into the nuanced application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), grounding our discussion in the rigorous framework of international regulatory standards. By explaining the causality behind experimental choices and presenting detailed validation protocols, this document serves as a practical resource for researchers, analytical chemists, and quality control professionals dedicated to ensuring data integrity in pharmaceutical development.
Introduction: The Analytical Imperative
This compound is a versatile intermediate whose structural motif is increasingly incorporated into pharmacologically active agents. The purity, stability, and precise quantification of this starting material are paramount, as they directly impact the quality, safety, and efficacy of the final drug product. Therefore, a robust, validated analytical method is not merely a regulatory requirement but the bedrock of reliable pharmaceutical development. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This guide will compare the most pertinent analytical techniques and detail the validation process in accordance with the principles outlined by the International Council for Harmonisation (ICH), specifically the revised Q2(R2) guideline, and enforced by regulatory bodies like the FDA and EMA.[3][4][5]
The Regulatory Landscape: ICH Guidelines
The validation of analytical procedures is a continuous process that begins during method development and continues throughout the method's lifecycle[6]. The ICH guidelines provide a harmonized framework for ensuring that analytical methods are fit for purpose.
-
ICH Q2(R2) - Validation of Analytical Procedures : This recently revised guideline provides a comprehensive framework for validation, covering performance characteristics such as accuracy, precision, specificity, and robustness. It emphasizes a lifecycle approach to analytical procedures[3][6].
-
ICH Q14 - Analytical Procedure Development : Working in tandem with Q2(R2), this guideline outlines a scientific, risk-based approach to developing analytical methods, introducing concepts like the Analytical Target Profile (ATP) to define the method's goals upfront[6].
Our entire approach to validating a method for this compound will be built upon these foundational documents.
Comparative Analysis of Analytical Techniques
The physicochemical properties of this compound—a small, polar, acidic, and UV-absorbing molecule—dictate the most appropriate analytical strategies.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry and the most logical choice for this analyte. Its versatility allows for direct analysis without derivatization.
-
Principle : Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
Causality of Method Choices :
-
Mode : Reversed-Phase (RP-HPLC) is the preferred mode. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar.
-
Mobile Phase : To ensure good peak shape for a carboxylic acid, its ionization must be suppressed. This is achieved by acidifying the mobile phase to a pH approximately 2 units below the analyte's pKa. A typical mobile phase would consist of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier like acetonitrile or methanol.
-
Detection : The triazole ring provides a chromophore, making UV detection (e.g., at 210-230 nm) a simple and robust choice.
-
-
Advantages : High specificity, sensitivity, and adaptability for stability-indicating assays.
-
Disadvantages : Can consume significant volumes of organic solvents.
Gas Chromatography (GC)
Direct analysis of this carboxylic acid by GC is challenging due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation[7][8].
-
Principle : Separation occurs based on the analyte's volatility and interaction with a stationary phase in a gaseous mobile phase.
-
Causality of Method Choices :
-
Derivatization : A mandatory pre-analysis step is required to increase volatility and thermal stability. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar carboxylic acid group into a nonpolar trimethylsilyl ester[7]. This adds time, complexity, and a potential source of error to the workflow.
-
-
Advantages : Excellent separation efficiency for volatile compounds.
-
Disadvantages : Requires derivatization, which can be incomplete and introduce variability. Not suitable for thermally labile degradation products.
Capillary Electrophoresis (CE)
CE is an excellent alternative for small, charged molecules like organic acids, offering high separation efficiency and minimal sample consumption[9][10][11].
-
Principle : Separation is achieved based on the differential migration of ions in an electric field within a narrow capillary filled with an electrolyte.
-
Causality of Method Choices :
-
Mode : Capillary Zone Electrophoresis (CZE) is the simplest and most common mode.
-
Buffer : A phosphate or borate buffer at a controlled pH would be used to maintain the analyte's charge and control the electroosmotic flow.
-
-
Advantages : Extremely high resolution, short analysis times, and very low solvent/sample consumption[9].
-
Disadvantages : Can be less robust than HPLC for routine QC use and may have higher detection limits with standard UV detectors compared to HPLC.
Performance Comparison Summary
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between liquid mobile and solid stationary phase | Partitioning between gas mobile and liquid/solid stationary phase | Differential migration of ions in an electric field |
| Sample Prep | Simple dissolution, filtration | Mandatory Derivatization (e.g., Silylation) | Simple dissolution, filtration |
| Suitability | Excellent . Ideal for stability-indicating assays. | Poor . Indirect, complex, and unsuitable for degradants. | Very Good . High efficiency for charged, small molecules. |
| Robustness | High. Well-established technology. | Moderate. Derivatization step adds variability. | Moderate to High. Sensitive to buffer composition. |
| Throughput | High | Low to Moderate | High |
| Solvent Use | Moderate to High | Low | Very Low |
The Validation Workflow: A Step-by-Step Protocol
We will focus on the validation of a stability-indicating RP-HPLC method , as it represents the most comprehensive and widely applicable approach. The goal is to prove the method is specific, accurate, precise, linear, sensitive, and robust.
Forced Degradation (Specificity Study)
The cornerstone of a stability-indicating method is its ability to separate the intact drug from its degradation products. Forced degradation studies deliberately stress the analyte to generate these products[12][13][14].
-
Objective : To demonstrate selectivity and establish degradation pathways.
-
Protocol :
-
Acid Hydrolysis : Dissolve the analyte in 0.1 M HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis : Dissolve the analyte in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation : Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Expose solid analyte powder to 105°C for 48 hours.
-
Photolytic Degradation : Expose the analyte solution to a photostability chamber (ICH Q1B compliant) for a specified duration.
-
Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method coupled with a photodiode array (PDA) detector.
-
-
Acceptance Criteria :
-
The method must resolve the primary analyte peak from all degradation product peaks and any peaks from placebos or reagents.
-
Peak purity analysis (via PDA) of the analyte peak in the stressed samples must pass, confirming no co-eluting impurities.
-
A target degradation of 5-20% is generally considered appropriate to demonstrate that the method can handle partially degraded samples[14][15].
-
Validation Parameters and Experimental Design
The following diagram illustrates the typical workflow for validating the HPLC method.
Caption: HPLC Method Validation Workflow.
Detailed Validation Protocols and Acceptance Criteria
The table below summarizes the core validation parameters as mandated by ICH Q2(R2)[1][3].
| Parameter | Purpose | Experimental Approach | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte of interest. | Analyze blank, placebo, and forced degradation samples. Use PDA for peak purity assessment. | No interference at the analyte's retention time. Peak purity index > 0.999. |
| Linearity | To demonstrate proportionality between concentration and analytical response. | Analyze a minimum of 5 concentrations across the specified range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision data. | For Assay: 80-120% of the test concentration. For Impurities: From LOQ to 120% of the specification limit. |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze a minimum of 9 preparations across the range (e.g., 3 levels, 3 replicates each) by spiking a known amount of analyte into a placebo matrix. | % Recovery typically within 98.0% - 102.0% for assay. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (Intra-assay) : 6 replicate preparations at 100% concentration. Intermediate Precision : Repeatability test on a different day, with a different analyst or instrument. | Relative Standard Deviation (%RSD) ≤ 2.0% for assay. |
| LOD | The lowest amount of analyte that can be detected but not necessarily quantified. | Based on Signal-to-Noise ratio (S/N ≈ 3:1) or standard deviation of the response and the slope of the calibration curve. | Visually discernible from noise. |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Based on Signal-to-Noise ratio (S/N ≈ 10:1) or standard deviation of the response and the slope. | S/N ≥ 10. Precision (%RSD) at this concentration should be acceptable (e.g., ≤ 10%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like mobile phase pH (±0.2 units), organic modifier content (±2%), column temperature (±5°C), and flow rate (±10%). | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. Assay results should not change significantly. |
The Analytical Method Lifecycle
Modern regulatory guidance emphasizes that validation is not a one-time event but part of a continuous lifecycle[6]. This ensures the method remains fit for purpose as processes evolve.
Caption: The Analytical Method Lifecycle.
Conclusion
For the analysis of this compound, a well-validated, stability-indicating RP-HPLC method is demonstrably superior to GC and offers greater established robustness for routine QC environments than CE. The causality for this choice lies in the analyte's inherent physicochemical properties, which allow for direct, specific, and sensitive analysis via HPLC. By adhering to the principles of ICH Q2(R2) and embracing a lifecycle approach, laboratories can develop and maintain an analytical procedure that guarantees data of the highest integrity, thereby supporting confident decision-making throughout the drug development process.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. starodub.nl [starodub.nl]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Capillary electrophoresis for the determination of organic acidurias in body fluids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. biomedres.us [biomedres.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

